Nepsilon-Acetyl-Nalpha-Boc-L-lysine
Description
BenchChem offers high-quality Nepsilon-Acetyl-Nalpha-Boc-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nepsilon-Acetyl-Nalpha-Boc-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOUUAPSRCSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Nε-Acetyl-Nα-Boc-L-lysine
An In-Depth Technical Guide to Nε-Acetyl-Nα-Boc-L-lysine (CAS 6404-26-8)[1]
A Critical Reagent for Epigenetic Peptide Synthesis and Native Chemical Ligation[1]
Executive Summary
Nε-Acetyl-Nα-Boc-L-lysine (CAS 6404-26-8), often abbreviated as Boc-Lys(Ac)-OH , is a specialized amino acid derivative essential for the chemical synthesis of post-translationally modified (PTM) proteins.[1][2] Unlike standard lysine derivatives used in bulk peptide synthesis, this compound is engineered for a specific high-value application: the construction of histone peptides and chromatin remodeling tools via Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[1]
Its primary utility lies in its ability to introduce a permanent, biologically relevant acetyl group onto the lysine side chain while remaining compatible with the harsh acidic conditions of Boc-SPPS and the generation of peptide thioesters for Native Chemical Ligation (NCL) . This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing Boc-Lys(Ac)-OH in advanced drug discovery and chemical biology.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | Nε-Acetyl-Nα-(tert-butoxycarbonyl)-L-lysine |
| CAS Number | 6404-26-8 |
| Formula | C₁₃H₂₄N₂O₅ |
| Molecular Weight | 288.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate |
| Purity Standard | ≥ 98.0% (HPLC), Enantiomeric excess > 99% |
| Storage | -20°C, Desiccated (Hygroscopic) |
Structural Logic
-
Nα-Protection (Boc): The tert-butyloxycarbonyl (Boc) group protects the α-amine.[1] It is acid-labile (removed by TFA) but stable to bases.[1] This allows for the synthesis of peptide thioesters, which are unstable in the piperidine conditions of Fmoc chemistry.
-
Nε-Modification (Acetyl): The acetyl group on the ε-amine mimics the natural histone acetylation mark (Kac).[1] Crucially, this amide linkage is stable to both TFA (used for Boc removal) and HF (used for final resin cleavage), ensuring the modification remains intact in the final protein.[1]
Manufacturing & Synthesis Pathway
High-purity Boc-Lys(Ac)-OH is synthesized via a sequence that ensures strict regioselectivity, preventing the acetylation of the α-amine.[1] The industrial "Copper Complex" route is the standard for ensuring this specificity.
Synthesis Workflow (Graphviz)[1]
Figure 1: Regioselective synthesis of Boc-Lys(Ac)-OH utilizing copper(II) chelation to protect the α-amino and carboxyl groups during side-chain acetylation.[1]
Core Application: Epigenetic Peptide Synthesis
The primary use case for Boc-Lys(Ac)-OH is the synthesis of histone tails (e.g., H3K9ac, H4K16ac) to study the "histone code."[1] These peptides serve as substrates for Bromodomains (readers) and Histone Deacetylases (erasers).[1]
Why Boc Chemistry?
While Fmoc chemistry is more popular for general synthesis, Boc chemistry is strictly required for Native Chemical Ligation (NCL) strategies involving thioesters.[1]
-
Thioester Stability: Peptide thioesters (required for ligating long protein segments) decompose in the presence of piperidine (used in Fmoc deprotection).[1]
-
Solubility: Boc-SPPS allows for the synthesis of "difficult" hydrophobic sequences often found in histone cores, as TFA breaks up secondary structure aggregates better than DMF.
Experimental Protocol: Incorporation into SPPS
Reagents:
-
Resin: MBHA (Methylbenzhydrylamine) or PAM resin.[1]
-
Coupling Agent: HBTU/DIEA or DCC/HOBt.[1]
-
Deprotection: 100% TFA (Trifluoroacetic acid).[1]
-
Cleavage: HF (Hydrogen Fluoride) with p-cresol scavenger.[1]
Step-by-Step Workflow:
-
Coupling: Dissolve Boc-Lys(Ac)-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq).[1][3] Activate for 2 minutes. Add to resin-bound peptide.[1][4] Shake for 1 hour.
-
Note: The acetyl group is non-reactive under these conditions; no extra protection is needed.
-
-
Monitoring: Perform Kaiser test. If blue (incomplete), recouple.[1]
-
Deprotection (Cycle): Wash resin with DCM.[1] Treat with 100% TFA (2 x 1 min) to remove the Nα-Boc group.
-
Crucial Check: The Nε-acetyl group is stable in TFA.[1]
-
-
Final Cleavage: Treat dried resin with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour.
Biological Pathway Visualization (Graphviz)[1]
Figure 2: Workflow from reagent to drug discovery assay.[1] Boc-Lys(Ac)-OH is the precursor for generating semi-synthetic nucleosomes used to screen bromodomain inhibitors.[1]
Quality Control & Handling
To ensure experimental success, the reagent must meet strict QC criteria. Impurities such as free lysine or di-Boc-lysine can ruin a synthesis by causing branching or deletion sequences.[1]
QC Parameters Table:
| Test | Acceptance Criteria | Method |
| Identity | Matches Reference Standard | 1H-NMR (DMSO-d6) |
| Purity | > 98.0% | RP-HPLC (C18, ACN/Water) |
| Water Content | < 1.0% | Karl Fischer Titration |
| Free Amino Acids | < 0.2% | TLC / Ninhydrin |
Handling Precautions:
-
Hygroscopic Nature: The acetyl group increases polarity. Always warm the bottle to room temperature before opening to prevent condensation.
-
Solubility: If the solution in DMF is cloudy, sonicate at 30°C. Do not filter immediately; ensure full dissolution to maintain stoichiometry.
References
-
Solid Phase Peptide Synthesis of Histones: Shogren-Knaak, M. A., et al. "Histone H4 acetylation tails modulate chromatin higher-order structure."[1] Science (2006).[1] [1]
-
Native Chemical Ligation Strategy: Dawson, P. E., et al. "Synthesis of proteins by native chemical ligation." Science (1994).[1] [1]
-
Boc-Lys(Ac)-OH Product Data: Sigma-Aldrich Specification Sheet. [1]
-
Chemical Synthesis of Modified Lysines: Neves, A. A., et al.[5] "A general method for the synthesis of orthogonally protected analogues of L-lysine."[1][6] Tetrahedron Letters (2009).[1]
-
Bromodomain Research: Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature (2010).[1] [1]
Sources
Boc-Lys(Ac)-OH chemical structure and properties
Technical Whitepaper: Boc-Lys(Ac)-OH – Structural Analysis and Synthetic Applications
Executive Summary
Boc-Lys(Ac)-OH (N-alpha-t-butoxycarbonyl-N-epsilon-acetyl-L-lysine) is a specialized amino acid derivative widely employed in the synthesis of peptides containing acetylated lysine residues. It serves as a critical tool in epigenetics research, specifically for the chemical synthesis of histone proteins (e.g., H3, H4) with precise post-translational modifications (PTMs).[1]
This guide provides a comprehensive analysis of Boc-Lys(Ac)-OH, detailing its physicochemical properties, orthogonality in Solid-Phase Peptide Synthesis (SPPS), and specific experimental protocols. Unlike transient protecting groups, the N-epsilon-acetyl moiety is designed to remain intact throughout the harsh acidic cleavage conditions of Boc chemistry (HF or TFMSA), mimicking the natural acetylation state found in biological systems.
Chemical Identity & Structural Analysis
Boc-Lys(Ac)-OH functions as a "pre-modified" building block. It eliminates the need for post-synthetic acetylation, ensuring 100% site specificity for the acetyl modification.
Chemical Data Table
| Property | Specification |
| Chemical Name | N-alpha-t-Butoxycarbonyl-N-epsilon-acetyl-L-lysine |
| CAS Number | 6404-26-8 |
| Molecular Formula | C₁₃H₂₄N₂O₅ |
| Molecular Weight | 288.34 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 137–138 °C (Reported) |
| Solubility | Soluble in DMF, DCM, DMSO, Methanol |
| Chirality | L-Isomer (S-configuration) |
Structural Logic & Functional Groups
The molecule consists of three distinct functional zones:
-
N-alpha-Boc Group: A temporary protecting group for the alpha-amine, removable by Trifluoroacetic Acid (TFA).
-
Lysine Backbone: The chiral L-lysine core providing the side chain spacer.
-
N-epsilon-Acetyl Group: A stable amide modification on the side chain. It is not a protecting group in the traditional sense; it is the desired final modification.
Figure 1: Structural logic of Boc-Lys(Ac)-OH. The Boc group is transient, while the Acetyl group is permanent.
Physicochemical Properties & Stability
Solubility Profile
Boc-Lys(Ac)-OH exhibits excellent solubility in polar aprotic solvents commonly used in peptide synthesis.
-
Dimethylformamide (DMF): Highly soluble (>0.5 M). Preferred solvent for coupling reactions.
-
Dichloromethane (DCM): Soluble. Often used in combination with DMF.
-
Water/Ether: Insoluble. Used for precipitation/purification.[2]
Stability & Orthogonality
The utility of Boc-Lys(Ac)-OH relies on the differential stability of its amide bonds.
-
TFA Stability (Boc Removal): The N-alpha-Boc group is cleaved by 50% TFA in DCM. The N-epsilon-acetyl group (an amide) is completely stable under these conditions.
-
HF Stability (Resin Cleavage): In standard Boc-SPPS, the final cleavage uses anhydrous Hydrogen Fluoride (HF). The N-epsilon-acetyl group is stable to HF, unlike benzyl-based side-chain protection (e.g., Lys(Z)).
-
Base Stability: The acetyl group is stable to tertiary amines (DIEA) used in neutralization steps.
Synthetic Utility: Boc-SPPS Strategy
The primary application of Boc-Lys(Ac)-OH is in Boc Solid-Phase Peptide Synthesis (Boc-SPPS) . It is particularly valued in the synthesis of histone thioesters for Native Chemical Ligation (NCL), where Boc chemistry is often preferred over Fmoc chemistry due to the stability of the thioester moiety to HF (but instability to Piperidine used in Fmoc deprotection).
Comparison: Boc-Lys(Ac)-OH vs. Fmoc-Lys(Ac)-OH
| Feature | Boc-Lys(Ac)-OH | Fmoc-Lys(Ac)-OH |
| Chemistry | Boc-SPPS | Fmoc-SPPS |
| Alpha-Deprotection | TFA (Acid) | Piperidine (Base) |
| Final Cleavage | HF (Strong Acid) | TFA (Acid) |
| Primary Use Case | Histone Thioesters, NCL, HF-cleaved peptides | Standard synthetic peptides, acid-sensitive sequences |
| Acetyl Stability | Stable to TFA & HF | Stable to Piperidine & TFA |
The Boc-SPPS Cycle
The following diagram illustrates how Boc-Lys(Ac)-OH is incorporated and how the acetyl group survives the process.
Figure 2: Boc-SPPS cycle incorporating Boc-Lys(Ac)-OH. Note that the Acetyl group persists through TFA deprotection and HF cleavage.
Experimental Protocols
Protocol 1: Coupling of Boc-Lys(Ac)-OH in Boc-SPPS
Reagents:
-
Boc-Lys(Ac)-OH (3-4 equivalents relative to resin loading)
-
HBTU (3.9 equivalents) or DCC/HOBt
-
DIEA (Diisopropylethylamine)
-
DMF (Dimethylformamide)[2]
Procedure:
-
Dissolution: Dissolve Boc-Lys(Ac)-OH and HBTU in a minimal volume of DMF.
-
Activation: Add DIEA (6-8 equivalents) to the solution. The mixture should be activated for 1-2 minutes.
-
Coupling: Transfer the activated solution to the reaction vessel containing the resin-bound peptide (which has been previously deprotected with TFA and neutralized).
-
Incubation: Shake/agitate at room temperature for 30–60 minutes.
-
Monitoring: Verify coupling efficiency using the Kaiser Test (Ninhydrin).
-
Note: If the Kaiser test is positive (blue), repeat the coupling (double coupling).
-
-
Washing: Wash resin with DMF (3x) and DCM (3x).
Protocol 2: Handling and Storage
-
Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow hydrolysis or degradation. Keep desiccated.
-
Hygroscopicity: The powder can be hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
Applications in Drug Discovery & Epigenetics
Histone Synthesis (Epigenetic Markers)
Boc-Lys(Ac)-OH is indispensable for synthesizing histone proteins (e.g., H3, H4) containing acetylated lysines at specific positions (e.g., H3K9ac, H3K56ac).
-
Mechanism: Researchers synthesize histone fragments as thioesters using Boc-SPPS.
-
Ligation: These fragments are assembled via Native Chemical Ligation (NCL) .[3]
-
Why Boc? Thioesters are generally unstable to the piperidine used in Fmoc-SPPS but are stable to the TFA used in Boc-SPPS. Thus, Boc-Lys(Ac)-OH is the reagent of choice for these workflows.
HDAC Substrates
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine.
-
Substrate Synthesis: Boc-Lys(Ac)-OH is used to synthesize fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) or peptide substrates used to screen for HDAC inhibitors (HDACi) in cancer research.
References
-
ChemicalBook. (2025). Boc-Lys(Ac)-OH Physical Properties and CAS Data. Retrieved from
-
Sigma-Aldrich. (2025). Boc-Lys(Ac)-OH Novabiochem® Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2020). Facile synthesis of site-specifically acetylated and methylated histone proteins. PMC. Retrieved from
-
MedChemExpress. (2025). Boc-Lys(Ac)-AMC: Fluorometric HDAC Substrate. Retrieved from
-
BenchChem. (2025). Boc vs Fmoc Protection Strategies in Peptide Synthesis. Retrieved from
Sources
Technical Whitepaper: N-alpha-Boc-N-epsilon-acetyl-L-lysine
The following technical guide is structured to provide immediate, high-precision clarity for researchers using N-alpha-Boc-N-epsilon-acetyl-L-lysine (Boc-Lys(Ac)-OH). It prioritizes disambiguation of similar chemical species, specific handling protocols for Boc-chemistry Solid Phase Peptide Synthesis (SPPS), and rigorous quality control parameters.
Synonymy, Chemical Architecture, and Application in Epigenetic Peptide Synthesis
Executive Summary
N-alpha-Boc-N-epsilon-acetyl-L-lysine (Boc-Lys(Ac)-OH) is a specialized amino acid derivative used primarily in Boc-strategy Solid Phase Peptide Synthesis (SPPS) .[1] Unlike standard lysine derivatives used to generate free lysine residues (e.g., Boc-Lys(2-Cl-Z)-OH), this compound is designed to introduce a permanently acetylated lysine residue into a peptide sequence. This modification is critical for synthesizing histone peptides (e.g., H3K9ac, H3K27ac) to study epigenetic regulation, chromatin remodeling, and bromodomain interactions.
Critical Alert: This compound is frequently confused with its structural isomer, Ac-Lys(Boc)-OH . Using the wrong isomer will result in a peptide capped at the N-terminus with a free side chain, effectively ruining the synthesis.
Nomenclature & Synonyms (The Disambiguation Core)
In peptide chemistry, precise nomenclature is the first line of defense against synthesis failure. The following table details the correct identity of the target compound and explicitly contrasts it with common "false friends."
Identity Matrix
| Attribute | Specification |
| Common Name | Boc-Lys(Ac)-OH |
| IUPAC Name | (2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| CAS Number | 6404-26-8 |
| Molecular Formula | C₁₃H₂₄N₂O₅ |
| Molecular Weight | 288.34 g/mol |
| SMILES | CC(=O)NCCCCNC(=O)OC(C)(C)C |
Critical Disambiguation Table
Consult this table before ordering to ensure the correct protecting group architecture.
| Compound Name | Abbreviation | CAS No.[2][3][4][5][6][7][8][9][10] | Function |
| N-α-Boc-N-ε-acetyl-L-lysine | Boc-Lys(Ac)-OH | 6404-26-8 | Target. Introduces internal Acetyl-Lysine in Boc-SPPS. |
| N-α-Acetyl-N-ε-Boc-L-lysine | Ac-Lys(Boc)-OH | 23500-04-1 | Avoid. Caps the N-terminus; yields free Lys side chain. |
| N-α-Fmoc-N-ε-acetyl-L-lysine | Fmoc-Lys(Ac)-OH | 159766-56-0 | Avoid. Used for Fmoc-SPPS, not Boc-SPPS. |
| N-α-Boc-L-lysine | Boc-Lys-OH | 13734-28-6 | Avoid. Unprotected side chain; leads to branching/side reactions. |
Chemical Architecture & Visualization
To understand the orthogonality of this derivative, one must visualize the lability of its protecting groups.
-
Alpha-amine (Nα): Protected by Boc (tert-butyloxycarbonyl).[3][9] Labile to TFA (Trifluoroacetic acid).[9][11][12]
-
Epsilon-amine (Nε): Protected by Acetyl (Ac). Stable to TFA and HF (Hydrogen Fluoride).
This architecture ensures that during the deprotection cycle (TFA treatment), the Nα is exposed for chain elongation, while the Nε-Acetyl remains intact throughout the entire synthesis and final cleavage, yielding the desired post-translational modification mimic.
Figure 1: Structural logic of Boc-Lys(Ac)-OH.[1] The Red zone indicates the temporary protecting group removed during synthesis cycles. The Blue zone indicates the permanent modification that survives final cleavage.
Application Protocol: Boc-Solid Phase Peptide Synthesis
The following protocol outlines the incorporation of Boc-Lys(Ac)-OH into a peptide chain. This assumes a standard Boc chemistry workflow using a polystyrene-based resin (e.g., MBHA or PAM resin).
Reagents & Solvents[12][14]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) or HBTU/DIEA.
-
Deprotection Cocktail: 50% TFA in DCM (Dichloromethane).
-
Neutralization: 10% DIEA (Diisopropylethylamine) in DCM.
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Coupling Cycle
This workflow is self-validating via the Kaiser Test (Ninhydrin test), which monitors the disappearance of free amines.
-
Deprotection (Removal of previous Boc):
-
Neutralization:
-
Activation & Coupling:
-
Dissolve Boc-Lys(Ac)-OH (3.0 equivalents relative to resin loading) and HOBt (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq). Allow activation for 5 minutes.
-
Add the activated mixture to the resin.
-
Shake/agitate at Room Temperature for 1–2 hours.
-
-
Validation (Kaiser Test):
-
Take a few resin beads. Add Ninhydrin reagents. Heat to 100°C for 2 mins.
-
Result: Beads should be Colorless/Yellow .
-
Interpretation: If Blue, coupling is incomplete. Re-couple (Step 3). If Colorless, proceed.
-
-
Final Cleavage (Post-Synthesis):
-
The peptide is cleaved from the resin using Anhydrous HF (Hydrogen Fluoride) at 0°C for 1 hour with scavengers (Anisole/Dimethylsulfide).
-
Crucial Note: The Nε-Acetyl group is stable under these harsh HF conditions. The final peptide will retain the acetylated lysine.
-
Figure 2: Integration workflow for Boc-Lys(Ac)-OH in SPPS. Note that the Acetyl group persists through the "Red" deprotection and "Black" cleavage steps.
Quality Control & Characterization
Upon receipt of the material or after synthesis, verification is mandatory.
Solubility Check
-
Standard: Soluble in DMF, DMSO, and Methanol at >50 mg/mL.
-
Troubleshooting: If the powder is cloudy in DMF, sonicate at 30°C. Insoluble particles suggest hydrolysis or polymerization (discard).
Analytical Parameters
| Test | Acceptance Criteria | Method |
| HPLC Purity | ≥ 98.0% | C18 Column, Water/Acetonitrile gradient (0.1% TFA) |
| Mass Spec (ESI) | [M+H]⁺ = 289.3 ± 0.5 Da | Positive Ion Mode |
| Optical Rotation | [α]D²⁰ = -5.0° to -7.0° | c=1 in Acetic Acid (Checks for racemization) |
| Appearance | White to off-white powder | Visual Inspection |
References
-
PubChem. "N-alpha-Boc-N-epsilon-acetyl-L-lysine (Compound)." National Library of Medicine. Accessed October 2023. [Link]
-
Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963, pp. 2149–2154. [Link]
-
BioCrick. "Boc-Lys(Ac)-OH Chemical Properties and Usage." BioCrick BioTech. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Thermo Scientific Chemicals N(alpha)-Boc-N(epsilon),N(epsilon)-dimethyl-L-lysine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biocrick.com [biocrick.com]
- 5. chemimpex.com [chemimpex.com]
- 6. epsilon-Acetyl-L-lysine | C8H16N2O3 | CID 92832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N(epsilon)-Acetyl-L-lysine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. chempep.com [chempep.com]
- 10. isotope.com [isotope.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. peptide.com [peptide.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Boc-Lys(Ac)-OH in Epigenetic Peptide Synthesis
Executive Summary
Boc-Lys(Ac)-OH (
This guide details the physicochemical properties, synthetic utility, and handling protocols for Boc-Lys(Ac)-OH, specifically within the context of Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .
Physicochemical Profile
The following data establishes the baseline identity for quality control and stoichiometry calculations.
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| Chemical Name | |
| CAS Number | 6404-26-8 |
| Molecular Formula | |
| Average Molecular Weight | 288.34 g/mol |
| Monoisotopic Mass | 288.1685 Da |
| Appearance | White to off-white crystalline powder |
| Purity Standard | |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate |
| Optical Rotation |
Structural Logic & Orthogonality
The molecule contains three distinct functional zones:
- -Amine Protection (Boc): Acid-labile.[1] Removed by Trifluoroacetic acid (TFA).[2][3]
- -Amine Modification (Acetyl): Acid-stable.[3] Resistant to TFA and Hydrogen Fluoride (HF).
-
Carboxyl Group: Free acid for activation and coupling to the resin/peptide chain.
Figure 1: Structural logic of Boc-Lys(Ac)-OH demonstrating the orthogonal stability between the temporary Boc group and the permanent Acetyl modification.
Synthetic Utility in Epigenetic Research
The Challenge of Acetylation
In native protein synthesis, lysine acetylation neutralizes the positive charge of the ammonium group, altering the electrostatic properties of histones and reducing their affinity for DNA. To mimic this in the lab, researchers cannot simply acetylate a peptide after synthesis because standard acetylation reagents (like acetic anhydride) would react non-specifically with the N-terminus and other nucleophiles.
The Solution: Pre-Acetylated Building Blocks
Boc-Lys(Ac)-OH incorporates the acetylation before peptide assembly.
-
Boc-SPPS Context: In standard Boc chemistry, the N-terminal Boc group is removed with 50% TFA/DCM.[4] The Acetyl group on the side chain must survive this repetitive acid exposure. Furthermore, the final cleavage from the resin uses anhydrous HF. The acetyl amide bond is stable to HF, ensuring the PTM remains intact in the final product.
Workflow Comparison
-
Fmoc-Lys(Ac)-OH: Used in Fmoc SPPS (Base labile
-protection). -
Boc-Lys(Ac)-OH: Used in Boc SPPS (Acid labile
-protection). Note: This is preferred for synthesizing aggregation-prone peptides (like amyloid or long histone tails) where Boc chemistry's "in-situ neutralization" protocols often yield higher purity.
Experimental Protocols
A. Solubility & Handling
Boc-Lys(Ac)-OH is hydrophobic relative to unprotected lysine.
-
Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for coupling. DCM (Dichloromethane) can be used but may require a small amount of DMF to ensure full solubility at high concentrations (>0.5 M).
-
Storage: Store at +2°C to +8°C in a desiccator. Allow to reach room temperature before opening to prevent condensation, which hydrolyzes activated esters.
B. Coupling Protocol (Standard Boc-SPPS)
This protocol assumes a 0.1 mmol scale on MBHA or PAM resin.
Reagents:
-
Activator: 0.5 M HBTU or HATU in DMF.
-
Base: 2.0 M DIEA (Diisopropylethylamine) in NMP.
-
Amino Acid: 0.2 M Boc-Lys(Ac)-OH in DMF.
Step-by-Step Cycle:
-
Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min flow wash, then 1 x 20 min incubation).
-
Wash: DCM (3x), then DMF (3x).
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Critical: Ensure resin pH is basic.
-
Activation: Mix Boc-Lys(Ac)-OH (5 eq) with HBTU (4.9 eq) and DIEA (10 eq). Allow to pre-activate for 2 minutes.
-
Coupling: Add activated solution to resin. Shake/vortex for 30–60 minutes.
-
Monitoring: Perform Kaiser Test.
-
Note: The acetyl group does not interfere with the Kaiser test (which detects free amines). A negative test (yellow) indicates successful coupling of the Boc-Lys(Ac)-OH to the chain.
-
C. Final Cleavage (HF Method)
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol/p-thiocresol scavengers (90:10).
-
Conditions: 0°C for 60 minutes.
-
Outcome: The peptide is cleaved from the resin; the N-terminal Boc is removed; the Side-chain Acetyl remains intact .
Figure 2: Boc-SPPS cycle highlighting the integration of Boc-Lys(Ac)-OH. The Acetyl group remains stable throughout the TFA deprotection cycles and HF cleavage.
Analytical Verification
When analyzing the final peptide via Mass Spectrometry (ESI-MS or MALDI-TOF), the incorporation of Acetyl-Lysine results in a specific mass shift compared to a native Lysine residue.
-
Native Lysine Residue Mass: 128.09 Da
-
Acetyl-Lysine Residue Mass: 170.10 Da
-
Delta (
): +42.01 Da
QC Check: If you observe a mass deficiency of 42 Da in your final product, it suggests the acetyl group was labile (unlikely in HF) or, more likely, Boc-Lys-OH (unprotected side chain) was accidentally used instead of the acetylated derivative. Always verify the reagent bottle CAS (6404-26-8) before synthesis.
References
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
A Tale of Two Lysines: A Technical Guide to Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH in Peptide Synthesis
Introduction: The Significance of Acetylated Lysine
In the intricate landscape of cellular signaling and regulation, post-translational modifications (PTMs) of proteins serve as a sophisticated language, dictating function, localization, and interaction. Among these, the acetylation of lysine residues has emerged as a pivotal regulatory mechanism, extending far beyond its initial discovery in histone proteins.[1][2] This reversible modification, governed by lysine acetyltransferases (KATs) and deacetylases (KDACs), neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.[2] The profound implications of lysine acetylation in diverse cellular processes, from gene transcription to metabolism, have established it as a critical area of investigation in human health and disease, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3][4]
The chemical synthesis of peptides containing acetylated lysine residues is, therefore, an indispensable tool for researchers seeking to unravel the functional consequences of this modification. By incorporating Nε-acetyl-lysine into specific peptide sequences, scientists can create probes to study enzyme-substrate interactions, develop inhibitors for therapeutic intervention, and validate antibodies for proteomics research.[5][6] This guide provides an in-depth technical comparison of the two principal building blocks for this purpose: Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH . The choice between these two reagents is not trivial; it dictates the entire strategy of the solid-phase peptide synthesis (SPPS) and has significant implications for the purity, yield, and efficiency of the final product.
The Core Distinction: A Paradigm of Orthogonal Protection
The fundamental difference between Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH lies in the nature of the temporary protecting group on the α-amino (Nα) group: the tert-butyloxycarbonyl (Boc) group versus the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction is the cornerstone of two different orthogonal protection strategies in SPPS.[7][8] An orthogonal protection scheme allows for the selective removal of one class of protecting groups while others remain intact, a critical requirement for the stepwise elongation of a peptide chain.[7][9]
Boc/Bzl Strategy: The Acid-Labile Approach
The Boc group is highly sensitive to acid.[10] In the Boc/Bzl (benzyl) strategy for SPPS, the Nα-Boc group is removed at each cycle of peptide synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA).[11][12] The side-chain protecting groups, including the Nε-acetyl group on lysine, and the linker anchoring the peptide to the solid support are designed to be stable to these conditions but are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[9][13]
Fmoc/tBu Strategy: The Base-Labile Alternative
Conversely, the Fmoc group is stable to acids but is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[14][15][16] This forms the basis of the more widely used Fmoc/tBu (tert-butyl) strategy. In this approach, the Nα-Fmoc group is removed by piperidine at each step, while the acid-labile side-chain protecting groups (like tBu) and the resin linker remain intact.[13][17] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups are accomplished with a strong acid cocktail, typically containing TFA.[13][14]
The choice between Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH is therefore a commitment to one of these two distinct synthetic philosophies.
Quantitative and Chemical Properties
A direct comparison of the physical and chemical properties of these two building blocks is essential for the practicing peptide chemist.
| Property | Boc-Lys(Ac)-OH | Fmoc-Lys(Ac)-OH |
| CAS Number | 6404-26-8[18] | 159766-56-0[19] |
| Molecular Formula | C13H24N2O5[18] | C23H26N2O5[19] |
| Molecular Weight | 288.3 g/mol [18] | 410.5 g/mol [20] |
| Nα Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα Deprotection | Acid-labile (e.g., TFA)[11][12][21] | Base-labile (e.g., Piperidine)[14][15][22] |
| Nε Protecting Group | Acetyl (Ac) | Acetyl (Ac) |
| Nε-Ac Stability | Stable to TFA and Piperidine | Stable to Piperidine and TFA |
| Solubility | Soluble in DMF, DMSO, DCM, Chloroform, Ethyl Acetate, Acetone[18] | Soluble in polar organic solvents like DMF and DMSO[23] |
| Primary SPPS Strategy | Boc/Bzl[9] | Fmoc/tBu[13][14] |
Visualizing the Synthetic Divergence
The choice between Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH dictates a cascade of subsequent decisions in the SPPS workflow. The following diagrams illustrate the core chemical structures and the divergent synthetic pathways.
Caption: Chemical structures of Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH.
The subsequent workflow for incorporating these amino acids into a peptide chain is fundamentally different, as illustrated below.
Caption: Divergent workflows for Boc and Fmoc solid-phase peptide synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the incorporation of Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH into a peptide sequence using manual SPPS.
Protocol 1: Incorporation of Boc-Lys(Ac)-OH via Boc/Bzl SPPS
This protocol assumes the synthesis is being performed on a Boc-aminoacyl-PAM resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Lys(Ac)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[12]
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (5-7 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM (2 times, 2 minutes each) to neutralize the ammonium salt.[9]
-
Wash the resin again with DCM (3 times).
-
-
Coupling of Boc-Lys(Ac)-OH:
-
In a separate vial, dissolve Boc-Lys(Ac)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Incorporation of Fmoc-Lys(Ac)-OH via Fmoc/tBu SPPS
This protocol assumes the synthesis is being performed on a Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Lys(Ac)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[14]
-
Nα-Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Lys(Ac)-OH:
-
In a separate vial, dissolve Fmoc-Lys(Ac)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction with a Kaiser test. A negative result indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Cycle Repetition: The resin is now prepared for the subsequent Fmoc deprotection and coupling cycle.
Field-Proven Insights and Causality
-
Choice of Strategy: The Fmoc/tBu strategy is now predominant in both academic and industrial settings. The primary reason is the avoidance of repeatedly using strong acid (TFA) for deprotection, which can lead to premature cleavage of the peptide from acid-sensitive linkers and degradation of sensitive residues. The final cleavage with HF in the Boc/Bzl strategy is also a hazardous procedure requiring specialized equipment.
-
Side Reactions: In the Boc/Bzl strategy, the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of tryptophan and methionine residues.[10] Scavengers are typically added to the deprotection and cleavage cocktails to mitigate this. The Fmoc/tBu strategy is generally considered "cleaner" in this regard, although side reactions like aspartimide formation can occur during Fmoc deprotection, especially at elevated temperatures or with prolonged exposure to piperidine.[16]
-
The Nε-Acetyl Group: The acetyl group on the lysine side chain is stable to the conditions of both Boc and Fmoc SPPS. It is a "permanent" protecting group in the context of the synthesis that becomes an integral part of the final peptide. Its presence is crucial as it mimics the native post-translational modification.[24]
-
Final Cleavage Considerations: The final cleavage cocktail must be chosen carefully based on the peptide sequence. For the Fmoc/tBu strategy using Fmoc-Lys(Ac)-OH, a standard TFA cocktail (e.g., TFA/triisopropylsilane/water) is usually sufficient. For the Boc/Bzl strategy with Boc-Lys(Ac)-OH, the harsh conditions of liquid HF require careful handling and appropriate scavengers.
Conclusion and Recommendations
The selection between Boc-Lys(Ac)-OH and Fmoc-Lys(Ac)-OH is a critical decision that defines the entire synthetic approach for preparing acetylated lysine-containing peptides.
-
Fmoc-Lys(Ac)-OH is the recommended choice for the majority of applications. The Fmoc/tBu strategy offers milder deprotection conditions, a reduced risk of acid-catalyzed side reactions, and avoids the use of highly hazardous reagents like liquid HF.[13][25] The progress of the synthesis can also be conveniently monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released during deprotection.[15]
-
Boc-Lys(Ac)-OH remains a viable option, particularly for laboratories already equipped for and experienced with Boc/Bzl chemistry. It can be advantageous for the synthesis of certain complex peptides where the Fmoc group may be problematic, or for the synthesis of protected peptide fragments.[26]
Ultimately, a thorough understanding of the underlying chemical principles of both strategies is paramount for the successful synthesis of high-purity, acetylated peptides. This knowledge empowers researchers to make informed decisions, troubleshoot potential issues, and ultimately advance our understanding of the critical role of lysine acetylation in biology and disease.
References
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide - Benchchem.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
- Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio.
- Methods for Removing the Fmoc Group.
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci.
- Boc-Lys(Ac)-OH | CAS:6404-26-8 - BioCrick.
- Lysine acetylation: enzymes, bromodomains and links to different diseases - Portland Press.
- Diabetes Induces Lysine Acetylation of Intermediary Metabolism Enzymes in the Kidney.
- Amino Acid Derivatives for Peptide Synthesis.
- Fmoc-L-Lys(Ac)-OH | CAS 159766-56-0 | SCBT - Santa Cruz Biotechnology.
- 71989-26-9 | Fmoc-Lys(Boc)-OH - ChemPep.
- Fmoc-Lys(Ac)-OH | C23H26N2O5 | CID 7018846 - PubChem - NIH.
- Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics | Request PDF - ResearchGate.
- The Role of Lysine Acetylation in Human Disease - News-Medical.Net.
- Should My Peptide Be Acetylated? - LifeTein.
- Substituting N ε- thioacetyl-lysine for N ε -acetyl-lysine in Peptide Substrates as a General Approach to Inhibiting Human NAD + -dependent Protein Deacetylases - MDPI.
- Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases - PubMed.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Lab Reporter [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. csbio.com [csbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. connectsci.au [connectsci.au]
- 17. researchgate.net [researchgate.net]
- 18. biocrick.com [biocrick.com]
- 19. Fmoc-L-Lys(Ac)-OH | CAS 159766-56-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 20. Fmoc-Lys(Ac)-OH | C23H26N2O5 | CID 7018846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. jk-sci.com [jk-sci.com]
- 22. renyi.hu [renyi.hu]
- 23. chempep.com [chempep.com]
- 24. lifetein.com [lifetein.com]
- 25. total-synthesis.com [total-synthesis.com]
- 26. peptide.com [peptide.com]
The Dissolution Landscape of Boc-Lys(Ac)-OH: A Technical Guide to Solubility in DMF and DMSO
Foreword: Understanding the Criticality of Solubility in Drug Discovery and Synthesis
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the solubility of protected amino acids is a fundamental parameter that dictates the facility and success of subsequent experimental workflows. Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH), a crucial building block in the synthesis of peptides and investigation of post-translational modifications, is no exception. Its efficient dissolution in appropriate solvents is paramount for achieving homogenous reaction conditions, ensuring accurate concentration measurements, and ultimately, obtaining reliable and reproducible results. This in-depth technical guide provides a comprehensive analysis of the solubility of Boc-Lys(Ac)-OH in two of the most ubiquitous and powerful aprotic polar solvents in the modern laboratory: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Beyond presenting available solubility data, this guide offers field-proven insights into the underlying chemical principles governing this solubility and provides a robust, self-validating experimental protocol for researchers to determine precise solubility parameters under their specific laboratory conditions.
Physicochemical Profile of Boc-Lys(Ac)-OH
To comprehend the solubility characteristics of Boc-Lys(Ac)-OH, a foundational understanding of its molecular structure and properties is essential.
| Property | Value | Source |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-acetyl-L-lysine | - |
| CAS Number | 6404-26-8 | |
| Molecular Formula | C13H24N2O5 | [1] |
| Molecular Weight | 288.34 g/mol | |
| Appearance | White to off-white powder | |
| Structure | A lysine derivative with the alpha-amino group protected by a tert-butoxycarbonyl (Boc) group and the epsilon-amino group acetylated. | - |
The presence of both the bulky, hydrophobic Boc group and the polar acetyl and carboxylic acid moieties gives Boc-Lys(Ac)-OH an amphiphilic character, influencing its interaction with different solvents.
The Solvents of Choice: DMF and DMSO
DMF and DMSO are classified as polar aprotic solvents. Their high dielectric constants and dipole moments make them excellent solvents for a wide array of organic and inorganic compounds.
| Property | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Molecular Formula | C3H7NO | C2H6OS |
| Boiling Point | 153 °C | 189 °C |
| Dielectric Constant | 36.7 | 47.2 |
| Dipole Moment | 3.82 D | 3.96 D |
The high polarity of both solvents allows them to effectively solvate ions and polar molecules. Their aprotic nature, meaning they do not readily donate protons, is advantageous in many chemical reactions where the presence of acidic protons would be detrimental.
Solubility of Boc-Lys(Ac)-OH: A Quantitative and Qualitative Assessment
Solubility in N,N-Dimethylformamide (DMF)
Technical data from suppliers provides a valuable, albeit qualitative, indicator of the solubility of Boc-Lys(Ac)-OH in DMF. A product information sheet from Sigma-Aldrich states that 1 mmole of Boc-Lys(Ac)-OH is "clearly soluble" in 2 ml of DMF.
This can be translated into a quantitative measure:
-
Molar Mass of Boc-Lys(Ac)-OH: 288.34 g/mol
-
1 mmole of Boc-Lys(Ac)-OH: 0.28834 g
-
Concentration: 0.28834 g / 2 mL = 0.14417 g/mL or 144.17 mg/mL
This indicates a very high solubility of Boc-Lys(Ac)-OH in DMF at room temperature. This high degree of solubility is attributed to the strong dipole-dipole interactions between the polar amide bonds of DMF and the polar functional groups (carboxylic acid, acetyl, and carbamate) of Boc-Lys(Ac)-OH.
Solubility in Dimethyl sulfoxide (DMSO)
While specific quantitative solubility data for Boc-Lys(Ac)-OH in DMSO is not as readily available in peer-reviewed literature or technical data sheets, its solubility is widely acknowledged to be high[2][3]. The chemical structure of Boc-Lys(Ac)-OH, with its capacity for hydrogen bond acceptance and strong dipole moment, strongly suggests excellent compatibility with the polar aprotic nature of DMSO.
To provide a reasonable estimation, we can look at the solubility of structurally similar compounds:
-
Fmoc-Lys(Boc)-OH , another protected lysine derivative, has a reported solubility in DMSO of ≥100.8 mg/mL .
-
Boc-Lys(Ac)-AMC , an acetylated and Boc-protected lysine derivative with a fluorescent reporter, exhibits a solubility of 25 mg/mL in DMSO [4].
Based on these data points and the shared chemical functionalities, it is highly probable that the solubility of Boc-Lys(Ac)-OH in DMSO is also in the high mg/mL range. However, for applications requiring precise concentrations, experimental determination is strongly recommended.
Factors Influencing Solubility: Beyond the Solvent
Several factors beyond the choice of solvent can influence the dissolution of Boc-Lys(Ac)-OH:
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. For Boc-Lys(Ac)-OH, applying gentle warming (e.g., to 30-40 °C) can facilitate dissolution, especially when preparing concentrated stock solutions. However, it is crucial to be aware of the potential for compound degradation at elevated temperatures over extended periods[5].
-
Purity of the Solute and Solvent: Impurities in either the Boc-Lys(Ac)-OH powder or the solvent can affect solubility. Water is a common impurity in hygroscopic solvents like DMF and DMSO, and its presence can alter the solvent's properties and, consequently, the solubility of the solute.
-
Physical Form of the Solute: The particle size and crystallinity of the Boc-Lys(Ac)-OH powder can impact the rate of dissolution. A finer powder will have a larger surface area and typically dissolves more rapidly.
Experimental Protocol for Determining the Solubility of Boc-Lys(Ac)-OH
This protocol provides a reliable, step-by-step method for determining the saturation solubility of Boc-Lys(Ac)-OH in either DMF or DMSO. This approach is designed as a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
Boc-Lys(Ac)-OH (high purity)
-
Anhydrous DMF or DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated positive displacement micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
Workflow Diagram
Figure 1. Experimental workflow for determining the solubility of Boc-Lys(Ac)-OH.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add a pre-weighed excess amount of Boc-Lys(Ac)-OH (e.g., 200 mg). The key is to ensure that undissolved solid will remain after equilibration.
-
Accurately add a known volume of the chosen solvent (DMF or DMSO, e.g., 1.0 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration in the supernatant over time indicates equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle for at least 1 hour.
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Boc-Lys(Ac)-OH. A pre-established calibration curve is essential for this step.
-
-
Calculation:
-
Calculate the concentration of Boc-Lys(Ac)-OH in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value represents the saturation solubility of Boc-Lys(Ac)-OH in the chosen solvent at the specified temperature.
-
Practical Recommendations and Best Practices
-
Use Anhydrous Solvents: Due to the hygroscopic nature of DMF and DMSO, it is recommended to use anhydrous grades of these solvents and to handle them under conditions that minimize moisture exposure.
-
Sonication for Faster Dissolution: For routine preparation of solutions (not for solubility determination), sonication can be used to accelerate the dissolution process.
-
Safety Precautions: Both DMF and DMSO can facilitate the absorption of other chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling these solvents and the dissolved compound. Work in a well-ventilated area.
Conclusion
Boc-Lys(Ac)-OH exhibits high solubility in both DMF and DMSO, making these solvents excellent choices for its use in peptide synthesis and other applications. While a precise quantitative value for its solubility in DMSO is not readily found in the public domain, the provided experimental protocol empowers researchers to determine this critical parameter with a high degree of accuracy and confidence. By understanding the physicochemical properties of both the solute and the solvents, and by adhering to rigorous experimental techniques, scientists can ensure the reliable and effective use of Boc-Lys(Ac)-OH in their research and development endeavors.
References
-
BioCrick. Boc-Lys(Ac)-OH | CAS:6404-26-8. [Link]
-
Peptides International. Boc-Lys(Ac)-OH [6404-26-8]. [Link]
-
PubMed. Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. [Link]
Sources
Technical Deep Dive: Orthogonal Strategies in Lysine Incorporation
This guide provides an in-depth technical analysis of Boc-Lys(Ac)-OH and Boc-Lys(Boc)-OH , two lysine derivatives that, despite sharing the Boc-protected
Boc-Lys(Ac)-OH vs. Boc-Lys(Boc)-OH
Part 1: Executive Technical Analysis[2][3]
The core distinction between these two derivatives lies in the chemical fate of the
-
Boc-Lys(Ac)-OH is a reagent for Post-Translational Modification (PTM) mimicry .[1] The acetyl group is a permanent modification stable to standard cleavage conditions, intended to yield an acetylated lysine residue in the final protein.
-
Boc-Lys(Boc)-OH is a reagent for Signal Amplification and Dendritic Branching .[1] The side-chain protection is identical to the
-amine protection, leading to simultaneous deprotection and the exposure of two reactive amine sites.
Chemical Architecture & Stability Profile[1][3]
| Feature | Boc-Lys(Ac)-OH | Boc-Lys(Boc)-OH |
| IUPAC Name | ||
| Acetamide (Amide) | tert-Butyl Carbamate (Urethane) | |
| Acid Stability (TFA) | Stable .[1][2] (Remains intact during Boc removal) | Labile . (Cleaves simultaneously with |
| HF Cleavage Stability | Stable . (Survives HF/Anisole treatment) | Labile . (Already removed by TFA pre-wash) |
| Primary Application | Epigenetic peptides (e.g., Histone H3K27ac) | Dendrimer synthesis, Solution-phase C-term |
| Result after Deprotection | H-Lys(Ac)-OH (Acetylated Lysine) | H-Lys-OH (Free Lysine / Branching point) |
Part 2: Detailed Application & Protocols
Boc-Lys(Ac)-OH: The Epigenetic Standard
This derivative is critical in synthesizing histone peptides where specific lysine residues are acetylated.[1] In Boc-chemistry SPPS, the
Mechanism of Orthogonality
The acetyl group (
Experimental Protocol: Synthesis of Histone H3(21-33)K27ac
Objective: Incorporate Acetyl-Lysine at position 27 of Histone H3 using Boc-SPPS.[1]
-
Resin Preparation: Swell 0.5 g of MBHA resin (0.5 mmol/g) in DCM for 30 min.
-
Coupling Cycle (Standard):
-
Deprotection: Treat resin with 50% TFA/DCM (
min, min). Wash with DCM ( ). -
Neutralization: Treat with 10% DIEA/DCM (
min).[1] Wash with DCM ( ). -
Coupling: Activate Boc-Amino Acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF. Shake for 1 hour.
-
-
Critical Step (Residue 27):
-
Use Boc-Lys(Ac)-OH (3 eq) instead of standard Boc-Lys(Cl-Z)-OH.[1]
-
Perform double coupling to ensure complete incorporation, as the acetyl group can slightly alter solvation properties.
-
Note: Do not use acetic anhydride capping immediately after this step if unreacted amines are suspected; use a ninhydrin test to confirm coupling efficiency.
-
-
Cleavage:
-
Treat dried resin with anhydrous HF/p-cresol/p-thiocresol (90:5:[1]5) at
for 1 hour. -
Result: The peptide is cleaved from the resin, but the Ac group at K27 remains intact , yielding the specific epigenetic probe.
-
Boc-Lys(Boc)-OH: The Dendritic Branching Unit
This derivative is rarely used in linear SPPS because removing the
Mechanism of Multiplicity
Upon treatment with TFA, Boc-Lys(Boc)-OH undergoes twofold deprotection:
Experimental Protocol: Divergent Synthesis of Poly-Lysine Dendrons
Objective: Synthesize a Generation 1 (G1) Lysine Dendron.
-
Core Activation: Dissolve the core molecule (e.g., 1,4-diaminobutane) in DMF.
-
Coupling (Generation 1):
-
Add Boc-Lys(Boc)-OH (2.5 eq per amine on core).[1]
-
Add PyBOP (2.5 eq) and DIPEA (5 eq). Stir at RT for 12 hours.
-
Result: The core is capped with protected Lysines.
-
-
Deprotection (Branching Activation):
-
Treat the protected dendrimer with TFA/DCM (1:1) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Result: The Boc groups are removed, exposing two free amines for every one lysine coupled.
-
-
Next Generation (G2):
-
Repeat the coupling with Boc-Lys(Boc)-OH. The number of reactive surface amines doubles with every cycle (
).
-
Part 3: Visualization & Logic[3]
Reaction Pathway Comparison
The following diagram illustrates the divergent chemical pathways of the two derivatives when subjected to standard acidic deprotection (TFA).
Figure 1: Divergent reactivity profiles. Boc-Lys(Ac) retains its side-chain modification, enabling linear synthesis of modified peptides.[1] Boc-Lys(Boc) exposes both amines, triggering branching.[1]
Part 4: References
-
Vertex AI Search . (2025). Boc-Lys(Ac)-OH applications and properties. Retrieved from [1]
-
Vertex AI Search . (2025). Boc-Lys(Boc)-OH usage in dendrimer synthesis. Retrieved from [1][3]
-
Vertex AI Search . (2025). Stability of N-epsilon-acetyl group to HF cleavage. Retrieved from
-
Vertex AI Search . (2025). Histone H3 Lysine 27 Crotonylation and Acetylation Synthesis. Retrieved from [1]
Sources
Methodological & Application
Boc-SPPS synthesis of histone H3K9ac peptides
Executive Summary
This Application Note details the protocol for the chemical synthesis of Histone H3 peptides acetylated at Lysine 9 (H3K9ac) using Boc (tert-butyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) . While Fmoc chemistry is ubiquitous for standard peptides, Boc-SPPS remains the "gold standard" for synthesizing histone fragments intended for Native Chemical Ligation (NCL) .
The superior acid stability of the Boc-benzyl strategy allows for the direct generation of C-terminal thioesters and minimizes aggregation issues common in arginine-rich histone tails. This guide focuses on synthesizing the H3(1–20)K9ac thioester, a critical intermediate for reconstituting nucleosomes to study epigenetic regulation.
Strategic Planning & Rationale
Why Boc-SPPS for Histones?
-
Thioester Generation: Boc chemistry allows the use of HF-labile linkers (e.g., mercaptopropionamide) to generate C-terminal thioesters directly upon cleavage. Fmoc strategies require complex post-cleavage derivatization (e.g., hydrazide activation).
-
Aggregation Suppression: The in situ neutralization protocol used in Boc-SPPS keeps the growing peptide chain in a neutral, solvated state, significantly reducing aggregation compared to the salt forms often present in Fmoc cycles.
-
Side-Chain Stability: The Acetyl-Lysine [Lys(Ac)] modification is stable to HF cleavage conditions, making Boc-Lys(Ac)-OH a robust building block.
Sequence & Protecting Group Strategy
Target Sequence (H3 1–20 K9ac): H2N-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Ac)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-[Thioester]
Reagent Selection:
| Component | Choice | Rationale |
|---|---|---|
| Resin | MBHA (4-methylbenzhydrylamine) | Forms a stable amide bond with the thioester linker; withstands TFA cycling. |
| Linker | S-Trityl-3-mercaptopropionic acid | Generates the alkyl thioester upon HF cleavage. |
| Lys(Ac) | Boc-Lys(Ac)-OH | Pre-acetylated building block; stable to HF. |
| Arg | Boc-Arg(Tos)-OH | Tosyl group is stable to TFA; cleaved by HF. |
| Lys (unmodified) | Boc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl is robust; prevents branching. |
| Ser/Thr | Boc-Ser(Bzl)-OH / Thr(Bzl) | Benzyl protection is standard for HF cleavage. |
Detailed Protocol: Boc-SPPS Workflow
Resin Functionalization (Thioester Linker)
-
Swelling: Swell MBHA resin (0.5 mmol scale) in DMF for 30 min.
-
Coupling Linker: Activate S-Trityl-3-mercaptopropionic acid (4 eq) with HBTU (3.9 eq) and DIEA (6 eq). Add to resin.[1][2][3][4] Shake for 1 hour.
-
Validation: Perform Kaiser Test. (Result should be negative/yellow).
The "In Situ Neutralization" Cycle
Critical Step: Unlike standard protocols that include a separate neutralization wash, this method neutralizes the resin during the coupling step to maximize solvation.
Cycle Steps (Repeat for each Amino Acid):
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes).
-
Note: No DCM dilution. Pure TFA ensures rapid removal of Boc groups and breaks aggregates.
-
-
Flow Wash: Wash rapidly with DMF (30 sec) to remove excess TFA.
-
Coupling (In Situ Neutralization):
-
Dissolve Boc-AA-OH (4 eq) and HBTU (3.9 eq) in DMF.
-
Add DIEA (6 eq) immediately before adding to the resin.
-
Mechanism:[2][3][4][5][6][7] The excess DIEA neutralizes the protonated amine on the resin and activates the amino acid simultaneously.
-
Reaction Time: 10–15 minutes. (Histone tails couple rapidly).
-
-
Monitoring: Perform quantitative Ninhydrin test after difficult residues (e.g., Arg-rich regions).
Handling the H3K9ac Residue
-
Residue 9: Couple Boc-Lys(Ac)-OH exactly as a standard amino acid.
-
Checkpoint: Ensure no base-labile protecting groups (like Fmoc) are present in the mix, as the high DIEA concentration could cleave them.
Protocol: HF Cleavage & Isolation
Safety Alert: Anhydrous Hydrogen Fluoride (HF) is lethal and corrosive. Work in a dedicated HF apparatus (Teflon/Kel-F) with full PPE (face shield, neoprene gloves).
Preparation
-
Final Deprotection: Remove the N-terminal Boc group with TFA. Wash with DMF, then DCM, then MeOH. Dry resin under high vacuum overnight.
-
Scavenger Cocktail: For H3 peptides (Arg-rich, no Cys/Met in this fragment), use:
-
p-Cresol: 10% v/v (Scavenges carbocations).
-
p-Thiocresol: 0.2% v/v (Prevents oxidation, optional but recommended).
-
The Cleavage Reaction
-
Load resin and scavengers into the reaction vessel.
-
Cool vessel in a dry ice/acetone bath (-78°C).
-
Distill 10 mL Anhydrous HF per gram of resin into the vessel.
-
Warm to 0°C (ice bath) and stir for 60 minutes .
-
Note: Do not exceed 0°C to prevent S-N migration or aspartimide formation (though Asp is absent in H3 1-20).
-
-
Evaporation: Remove HF under vacuum (aspirator) at 0°C. Do not use heat.
Work-up
-
Precipitation: Add ice-cold Diethyl Ether to the resin/peptide residue to precipitate the peptide and dissolve organic scavengers.
-
Wash: Filter and wash the solid 3x with cold ether.[1]
-
Extraction: Extract the peptide from the resin using 50% Acetonitrile/0.1% TFA (aq). Histones are highly hydrophilic and extract easily.
-
Lyophilization: Freeze and lyophilize the extract immediately to obtain the crude white powder.
Purification & Characterization
HPLC Purification
Histone tails are highly basic (high pI). Use a shallow gradient to resolve acetylated vs. non-acetylated impurities.
-
Column: C18 Reverse Phase (e.g., Vydac 218TP, 5µm).
-
Gradient: 0–40% B over 60 minutes (0.6% per min).
-
Target Elution: H3(1-20) typically elutes around 15-20% B.
-
Quality Control Data
| Metric | Specification | Method |
| Purity | > 95% | Analytical RP-HPLC (214 nm) |
| Identity | Mass ± 1 Da | ESI-MS or MALDI-TOF |
| Acetylation | Confirmed shift | MS (+42 Da vs WT) or MS/MS sequencing |
Visual Workflows
Figure 1: Boc-SPPS In Situ Neutralization Cycle
This cycle minimizes aggregation, crucial for the Arg-rich H3 tail.
Caption: The "In Situ Neutralization" protocol combines neutralization and coupling to prevent peptide aggregation on the resin.
Figure 2: H3K9ac Thioester Production Workflow
From resin selection to the final Native Chemical Ligation-ready building block.
Caption: Workflow for generating H3K9ac thioesters. The HF cleavage step simultaneously deprotects side chains and generates the reactive thioester.
References
-
Schnolzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Simon, M. D., et al. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones. Cell. Link
- Note: Describes the general logic of using chemical lig
-
Fischle, W., et al. (2003). Enzymatic regulation of "histone code" recognition. Nature. Link
- Context: Validates the biological importance of H3K9ac.
-
Jbara, M., et al. (2018). Chemical synthesis of histones and their analogs. Current Opinion in Chemical Biology. Link
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][7][10] Link
Sources
- 1. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Preparation of Fully Synthetic Histone H3 reveals That Acetyl-Lysine 56 Facilitates Protein Binding within Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Application Note: High-Efficiency Coupling of Boc-Lys(Ac)-OH in Boc SPPS
This Application Note is structured to guide researchers through the specific nuances of incorporating Boc-Lys(Ac)-OH (N
Executive Summary
The incorporation of acetylated lysine residues is critical for synthesizing histone peptides used in epigenetic research (HDAC substrates, antibody epitopes). Unlike standard lysine protection (e.g., Z, 2-Cl-Z) which is removed during HF cleavage, the N
This guide compares Manual and Automated coupling strategies.[1][2] While automation offers throughput, manual synthesis remains the gold standard for "difficult" sequences where real-time monitoring (Kaiser test) prevents deletion sequences.[1]
Chemical Profile & Material Properties
Understanding the building block is the first step to successful coupling.
| Property | Specification | Critical Note |
| Reagent | Boc-Lys(Ac)-OH | N |
| MW | 288.34 g/mol | |
| Solubility | Soluble in DMF, DMSO | Dissolve in DMF for coupling; avoid DCM if possible to prevent precipitation at high concentrations. |
| Stability | High | Stable at room temp; non-hygroscopic compared to Boc-Arg(Tos)-OH.[1] |
| Protecting Group | Boc (N | Crucial: The N |
Source: [1]
Critical Analysis: Manual vs. Automated Workflows
The choice between manual and automated coupling for Boc-Lys(Ac)-OH depends on the sequence difficulty and the scale of synthesis.
Decision Matrix
-
Choose Manual if: The peptide is >30 residues, the sequence is aggregation-prone (beta-sheet formers), or the resin substitution is high (>0.8 mmol/g).
-
Choose Automated if: You are synthesizing a library of short peptides (<15 residues), or using low-loading PAM resins (<0.5 mmol/g).[1]
Comparative Data: Coupling Efficiency
Representative data based on synthesis of H-Ala-Lys(Ac)-Gly-Ile-Val-Resin
| Metric | Manual Synthesis | Automated Synthesis (Standard) | Automated (Optimized) |
| Coupling Time | 60 min (monitored) | 45 min (fixed) | 2 x 30 min (Double Couple) |
| Reagent Excess | 3.0 eq | 4.0 - 5.0 eq | 4.0 eq |
| Purity (Crude) | >92% | ~85% | >90% |
| Solvent Usage | Low (Optimized washes) | High (System priming) | High |
| Risk Factor | Human Error | Line Clogging / Precipitation | Moderate |
Detailed Protocols
A. Pre-requisites (Both Methods)
-
Resin: MBHA (for amides) or PAM (for acids).[1] Swell in DCM for 30 mins, then wash 3x with DMF.
-
Activator: HBTU/DIEA (0.5M in DMF) is recommended for Lys(Ac) to ensure rapid kinetics before aggregation occurs.[1]
-
Concentration: Maintain amino acid concentration at 0.2M - 0.3M during coupling.
B. Manual Coupling Protocol (The "Gold Standard")
Best for high-value sequences where failure is not an option.[1]
-
Deprotection (TFA):
-
Activation:
-
Coupling:
-
Validation (The Kaiser Test):
C. Automated Coupling Protocol
Best for high-throughput libraries.[1]
-
Instrument Setup:
-
Dissolve Boc-Lys(Ac)-OH in DMF.[1] Filter the solution before placing it in the synthesizer bottle to prevent particulate clogging.
-
-
Programming:
-
Double Coupling: Program the machine to perform TWO coupling cycles for Lys(Ac).
-
Cycle 1: 30 mins. Drain.
-
Cycle 2: 30 mins (fresh reagents).
-
-
Capping: Insert an Acetylation (Ac2O) step after Lys(Ac) coupling to terminate any unreacted chains.[1]
-
-
Flow Rate: Reduce flow rates during the Lys(Ac) addition if possible to prevent high-pressure errors due to viscosity changes.
Visualizations
Workflow Logic: Manual vs. Automated
This diagram illustrates the decision process and checkpoints for both pathways.
Figure 1: Decision tree and process flow for incorporating Boc-Lys(Ac)-OH.
Chemical Logic: Protection Scheme
Understanding the orthogonality is vital.
Figure 2: Orthogonality of protecting groups. Note that the Acetyl group survives both TFA and HF.
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Steric hindrance or aggregation (common in hydrophobic sequences).[1]
-
Solution:
Issue: Precipitate in Automated Lines
-
Cause: High concentration of Boc-Lys(Ac)-OH in pure DCM or old HBTU solutions.[1]
-
Solution: Always use DMF as the primary solvent for Lys(Ac). Ensure lines are primed with DMF before the draw.
References
-
National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link][1]
Sources
Boc-Lys(Ac)-OH deprotection mechanism TFA
An Application Guide for the TFA-Mediated Deprotection of Nα-Boc-Nε-acetyl-L-lysine
Abstract
This comprehensive guide provides a detailed examination of the trifluoroacetic acid (TFA)-mediated deprotection of Nα-tert-butyloxycarbonyl-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH). We will explore the underlying chemical mechanism, including the selective cleavage of the Boc group while preserving the acetyl moiety, and the critical role of cation scavengers in preventing side reactions. This document furnishes researchers, chemists, and drug development professionals with robust, field-tested protocols, optimization strategies, and troubleshooting solutions to ensure high-yield, high-purity synthesis of the desired lysine derivative.
Introduction: The Principle of Orthogonal Protection
In complex organic synthesis, particularly in peptide and medicinal chemistry, the use of orthogonal protecting groups is a foundational strategy. These groups allow for the selective deprotection of one functional group in the presence of others by employing specific, non-interfering chemical conditions. The substrate Boc-Lys(Ac)-OH is a classic example, featuring two distinct amine-protecting groups:
-
The Nα-Boc (tert-butyloxycarbonyl) group: An acid-labile carbamate, designed for removal under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]
-
The Nε-Acetyl (Ac) group: A stable amide linkage on the side chain, which is resistant to the acidic conditions used for Boc removal but can be cleaved under different, typically harsh basic or enzymatic conditions.
This orthogonality is crucial for synthetic steps where the α-amino group must be liberated for further coupling or modification while the ε-amino group of the lysine side chain remains protected. TFA is the reagent of choice for Boc removal due to its strength, volatility, and solubility in common organic solvents.[3][4]
The Deprotection Mechanism: A Stepwise Analysis
The cleavage of the Boc group by TFA is a precise, acid-catalyzed process.[5] Concurrently, the stability of the Nε-acetyl group under these conditions is paramount.
Selective Cleavage of the Nα-Boc Group
The reaction proceeds through a well-established E1 elimination pathway:
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[5][6][7] This makes the carbonyl carbon more electrophilic.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][8][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free α-amine.[5][6] This step is thermodynamically favorable and drives the reaction to completion. It is crucial to perform this reaction in a well-ventilated fume hood or with an appropriate off-gas trap, as pressure can build from CO₂ evolution.[6][9]
-
Protonation of the Liberated Amine: In the highly acidic environment, the newly deprotected α-amino group is immediately protonated, forming a stable trifluoroacetate salt, H₂N⁺-Lys(Ac)-OH · TFA⁻.[6][8]
Caption: Mechanism of TFA-mediated Nα-Boc deprotection and cation scavenging.
The Stability of the Nε-Acetyl Group
The amide bond of the acetyl group is significantly more stable than the carbamate bond of the Boc group under strong acid conditions.[10] The lone pair of electrons on the amide nitrogen is less available for protonation compared to the carbamate, making it resistant to acid-catalyzed cleavage under the conditions typically used for Boc removal (e.g., neat TFA or TFA in DCM at room temperature).
The Problematic tert-Butyl Cation and the Role of Scavengers
The tert-butyl cation generated during fragmentation is a potent electrophile.[11][12] In the absence of a trapping agent, it can attack any nucleophilic sites on the substrate or other molecules in the reaction mixture. While Lys(Ac) itself lacks highly susceptible side chains like tryptophan or methionine, the use of scavengers is a hallmark of good synthetic practice to ensure reaction cleanliness and prevent unwanted byproducts, especially in more complex peptide sequences.[13][14]
Common Scavengers and Their Functions:
| Scavenger | Function & Application Notes |
| Triisopropylsilane (TIS) | A highly effective general-purpose cation scavenger. It acts as a reducing agent, converting the tert-butyl cation to isobutane.[15] |
| Water (H₂O) | Traps the tert-butyl cation to form tert-butanol. It is a common and benign component of scavenger cocktails.[14][15] |
| Thioanisole | Particularly useful for protecting methionine and tryptophan residues from alkylation in larger peptides.[14][15] |
| 1,2-Ethanedithiol (EDT) | Primarily used for cysteine-containing peptides to prevent side reactions.[15] |
For the deprotection of Boc-Lys(Ac)-OH, a simple and effective scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[11]
Experimental Protocol: Solution-Phase Deprotection
This protocol outlines a standard procedure for the deprotection of Boc-Lys(Ac)-OH in solution.
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Materials and Reagents
-
Boc-Lys(Ac)-OH
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Water (H₂O) (optional, but recommended)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization if required)
Step-by-Step Procedure
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. peptide.com [peptide.com]
- 3. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Precision Engineering of Acetyl-Lysine Peptides for High-Specificity Antibody Generation
Abstract & Strategic Overview
The generation of antibodies against post-translational modifications (PTMs), specifically
To overcome this, the antigen preparation phase is critical. It requires a dual-synthesis strategy where both the acetylated antigen and the unmodified counterpart are produced simultaneously—one for immunization and positive screening, the other for negative screening and affinity depletion.
This guide details the end-to-end workflow for designing, synthesizing, and conjugating acetyl-lysine peptides, prioritizing chemical orthogonality and epitope exposure.
Phase I: Epitope Design & Engineering
The success of a PTM-specific antibody relies heavily on the "accessibility" of the modification within the MHC-peptide complex.
The "Centrality Rule"
The acetyl-lysine residue must be positioned centrally within the peptide sequence. Antibody binding pockets typically accommodate 6–10 amino acids. If the Kac is at the terminus, the antibody may bind the free amine/carboxyl group rather than the specific modification.
-
Optimal Length: 12–15 amino acids.
-
Structure: [N-Term] -- 5-7 residues -- Kac -- 5-7 residues -- [Linker] -- [C-Term]
The Cysteine "Handle"
A single Cysteine (Cys) residue is added to facilitate site-specific conjugation to the carrier protein (KLH/BSA) via maleimide chemistry.
-
Placement: Place the Cys at the terminus furthest from the modification site if the protein structure suggests steric hindrance, or default to the N-terminus if the native protein C-terminus is buried.
-
Spacer: Insert a flexible linker (e.g., Gly-Gly or Ahx) between the sequence and the Cys to prevent the carrier protein from masking the epitope.
The Dual-Stream Requirement
You must design two peptides:
-
Immunogen (Peptide A): Cys-Gly-Gly-Seq(Kac)-Seq
-
Depletion Control (Peptide B): Cys-Gly-Gly-Seq(Lys_WT)-Seq
Scientific Insight: Peptide B is not just a control; it is a reagent. During antibody purification, serum is passed over a column containing Peptide B to remove cross-reactive antibodies that bind the peptide backbone rather than the acetyl group.
Phase II: Solid Phase Peptide Synthesis (SPPS)
Methodology: Fmoc Chemistry Rationale: Fmoc chemistry is preferred over Boc for acetyl-peptides because the acetyl group is stable under the basic conditions of Fmoc deprotection (Piperidine) and acidic cleavage (TFA).
Critical Reagent: Fmoc-Lys(Ac)-OH
Do not attempt post-synthetic acetylation of a free lysine side chain on the resin. This often leads to incomplete acetylation or non-specific acetylation of the N-terminus.
-
Standard: Use pre-acetylated building block Fmoc-Lys(Ac)-OH .
-
Purity: Ensure >99% enantiomeric purity to prevent D-amino acid incorporation, which alters the immunogenic structure.
Synthesis Protocol
Materials:
-
Resin: Rink Amide MBHA (for C-term amide) or Wang Resin (for C-term acid).
-
Coupling Reagents: HBTU/HOBt or HATU (for difficult sequences).
-
Base: DIPEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling Cycle:
-
Dissolve 5 eq. Amino Acid + 5 eq. HBTU in DMF.
-
Add 10 eq. DIPEA. Activate for 30 sec.
-
Add to resin.[1] Shake for 45–60 min.
-
Note: For Fmoc-Lys(Ac)-OH , extend coupling time to 90 min to ensure complete incorporation.
-
-
Kaiser Test: Verify coupling efficiency (Blue = Free amine/Incomplete; Yellow = Complete).
-
Repeat: Cycle through the sequence.
-
Final Cleavage:
-
Reagent K Cocktail: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (Ethanedithiol - essential for Cys protection), 2.5% Water.
-
Incubate 2–3 hours at room temperature.
-
Precipitate in ice-cold diethyl ether.
-
Data Visualization: Synthesis Logic
Figure 1: Critical path for SPPS of acetylated peptides. The red node highlights the introduction of the pre-acetylated building block.
Phase III: Bioconjugation (The Immunogen)
Free peptides (<20 amino acids) are poor immunogens. They must be conjugated to a carrier protein.[2][3]
-
Carrier: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for ELISA screening.
-
Chemistry: Maleimide-Thiol (Sulfhydryl) coupling.[4]
Causality in Buffer Selection
The pH of the conjugation buffer is the single most critical variable.
-
pH 6.5 – 7.5: Maleimides react specifically with Sulfhydryls (Cysteine).
-
pH > 8.0: Maleimides begin reacting with primary Amines (Lysine N-terminus).
-
Risk: If pH is too high, you may conjugate via the peptide's N-terminus or internal lysines, randomizing the orientation and potentially masking the acetyl-lysine epitope.
Conjugation Protocol
Reagents:
-
Maleimide-activated KLH (mc-KLH).
-
Conjugation Buffer: PBS, 5 mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of Cys).
-
Peptide stock (dissolved in PBS or minimal DMSO if hydrophobic).
Procedure:
-
Reconstitution: Dissolve mc-KLH in Conjugation Buffer to 5–10 mg/mL.
-
Mixing: Add peptide solution to mc-KLH.
-
Ratio: Target a 1:1 mass ratio (Peptide:KLH) or 50–100 molar excess of peptide.
-
-
Incubation: Mix gently (rocker) for 2 hours at Room Temperature.
-
Purification: Dialyze against PBS (MWCO 10 kDa) or use a Desalting Column (Sephadex G-25) to remove free peptide.
-
Note: Save the flow-through (free peptide) for quantification analysis.
-
Phase IV: Quality Control & Validation
Before immunization, the antigen must be validated.[5] A failed antibody project is often traceable to a failed conjugation.
Ellman’s Test (Conjugation Efficiency)
Use Ellman’s Reagent (DTNB) to measure free thiols before and after conjugation.
-
Logic: A decrease in free thiols indicates successful coupling to the Maleimide-KLH.
-
Target: >90% consumption of free peptide thiols.
Analytical Data Summary
| QC Parameter | Method | Acceptance Criteria |
| Purity (Peptide) | RP-HPLC (C18) | > 90% (Immunogen), > 95% (Screening Antigen) |
| Identity | ESI-MS / MALDI | Observed Mass = Theoretical Mass ± 1 Da |
| Conjugation | Ellman's Assay | Significant reduction in free -SH signal |
| Aggregation | SEC-HPLC | Monodisperse peak for purified conjugate |
Validation Logic Diagram
Figure 2: Decision tree for peptide validation prior to animal immunization.
References
-
Nature Protocols: Guan, K.L., et al. (2010).[6] "Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides." Nature Protocols, 5(9), 1583. Link
-
PLOS ONE: Kim, S.Y., et al. (2016).[7][8] "An Alternative Strategy for Pan-acetyl-lysine Antibody Generation." PLOS ONE, 11(9).[7] Link
-
Sigma-Aldrich Technical Bulletin: "Maleimide Activated BSA/KLH Conjugation Kit Protocol." Link
-
Cold Spring Harbor Protocols: Greenfield, E.A. (2018).[2] "Making Weak Antigens Strong: Cross-Linking Peptides to KLH with Maleimide." Cold Spring Harb Protoc.[2]Link
-
BenchChem Application Note: "Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Fmoc)-OH." (General Fmoc/Lysine handling principles). Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Making Weak Antigens Strong: Cross-Linking Peptides to KLH with Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Choose the adapted immunogen - PTM [covalab.com]
- 6. Scholarly Article or Book Chapter | Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | ID: 2n49t903v | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation | PLOS One [journals.plos.org]
- 8. oar.a-star.edu.sg [oar.a-star.edu.sg]
Advanced Peptidomimetic Design using Boc-Lys(Ac)-OH: Protocols for Epigenetic Modulators
Abstract & Strategic Utility
The precise installation of post-translational modification (PTM) mimics is a cornerstone of modern epigenetic drug discovery. Boc-Lys(Ac)-OH (
While Fmoc chemistry is ubiquitous, the Boc strategy remains indispensable for specific applications, particularly when synthesizing thioesters for Native Chemical Ligation (NCL) or when working with base-sensitive "warheads" that cannot withstand the piperidine deprotection cycles of Fmoc chemistry. This guide details the chemical logic, synthesis protocols, and validation steps for deploying Boc-Lys(Ac)-OH in the design of high-affinity epigenetic probes.
Chemical Logic: Why Boc-Lys(Ac)-OH?
The structural integrity of the acetyl group during synthesis is the primary concern.
-
Orthogonality: The
-acetyl group is an amide. It is stable to TFA (used for Boc removal) and HF (used for final resin cleavage). This contrasts with acid-labile side chains (e.g., Boc, Trt) which are removed during cleavage. -
Base Sensitivity: In Fmoc chemistry, repeated exposure to 20% piperidine can sometimes lead to side reactions (e.g., aspartimide formation or racemization of sensitive adjacent residues). The Boc strategy (acidic deprotection) avoids this, preserving the stereochemical integrity of complex peptidomimetics.
-
Hydrophobicity & Solubility: The acetylation of the epsilon-amine neutralizes the positive charge of Lysine, significantly altering the peptide's solvation profile. Boc-Lys(Ac)-OH is highly soluble in DMF and DMSO, facilitating efficient coupling.
Table 1: Comparative Stability Profile
| Condition | Reagent | Boc Group ( | Acetyl Group ( | Application Phase |
| Deprotection | 50% TFA / DCM | Cleaved (Rapid) | Stable | Cycle Repetition |
| Neutralization | 10% DIEA / DMF | Stable | Stable | Pre-Coupling |
| Coupling | DCC/HOBt or HBTU | Stable | Stable | Chain Elongation |
| Final Cleavage | Anhydrous HF | Stable | Stable | Resin Detachment |
Application 1: Bromodomain (BET) Inhibitor Synthesis[1]
Bromodomains (e.g., BRD4) recognize acetylated lysine residues (
Experimental Workflow
The following diagram illustrates the synthesis of a BRD4-targeting peptide using Boc-Lys(Ac)-OH on MBHA resin.
Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Boc-Lys(Ac)-OH.
Detailed Protocol: Boc Solid Phase Synthesis
Safety Note: This protocol involves Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Perform all steps in a fume hood. If using HF for cleavage, specialized HF-resistant apparatus and training are mandatory.
Phase A: Resin Preparation & Swelling
-
Resin Selection: Use MBHA (Methylbenzhydrylamine) resin for C-terminal amides or PAM resin for C-terminal acids.
-
Swelling: Weigh 0.5 g resin. Swell in DCM for 20 minutes. Drain.
Phase B: The Deprotection Cycle
-
Pre-wash: Wash resin with 50% TFA in DCM (
min). -
Deprotection: Treat with 50% TFA in DCM (
min).-
Expert Tip: Add 0.5% Indole or DTT if the sequence contains Tryptophan or Methionine to prevent oxidative damage by t-butyl cations.
-
-
Wash: DCM (
min), then Isopropanol ( min), then DCM ( min). -
Neutralization: Treat with 10% DIEA (Diisopropylethylamine) in DCM (
min). -
Wash: DCM (
min).
Phase C: Coupling Boc-Lys(Ac)-OH
-
Activation:
-
Dissolve Boc-Lys(Ac)-OH (3.0 eq relative to resin loading) in minimum DMF.
-
Add HBTU (2.9 eq) and DIEA (6.0 eq).
-
Alternative: Use DCC/HOBt (3 eq each) for a slower, "cleaner" activation if aggregation is a concern.
-
-
Reaction: Add the activated solution to the resin. Shake at room temperature for 1–2 hours.
-
Monitoring (The Kaiser Test):
-
Take a few beads. Add Ninhydrin reagents. Heat at 100°C for 2 mins.
-
Blue beads: Incomplete coupling (Repeat Phase C).
-
Yellow/Colorless beads: Complete coupling (Proceed to next cycle).
-
Phase D: Final Cleavage (HF Method)
-
Dry the resin under high vacuum overnight.
-
Transfer to a Teflon reaction vessel.
-
Add scavenger (Anisole, 10% v/v).
-
Condense anhydrous HF into the vessel at -78°C.
-
Warm to 0°C and stir for 60 minutes.
-
Critical: The Acetyl group on Lysine is stable here. Do not exceed 0°C to prevent potential N-to-O acyl migration if Ser/Thr are present (though less likely in HF than strong base).
-
-
Evaporate HF under nitrogen flow. Precipitate peptide with cold Diethyl Ether.
Application 2: HDAC Substrate Design
Histone Deacetylases (HDACs) remove the acetyl group. To study HDAC activity, researchers synthesize substrates like Boc-Lys(Ac)-AMC (7-Amino-4-methylcoumarin).[2]
Mechanism:
-
HDAC removes the Acetyl group from Lysine.
-
Trypsin (added in a second step) recognizes the free Lysine (positively charged) and cleaves the amide bond releasing the fluorophore (AMC).
-
Note: Trypsin will NOT cleave Boc-Lys(Ac)-AMC because the charge is neutralized.
Pathway Diagram: HDAC Assay Logic
Figure 2: Enzymatic cascade for HDAC activity assays using Boc-Lys(Ac) substrates.
Quality Control & Troubleshooting
Mass Spectrometry Validation
Upon cleavage, the peptide should exhibit a mass shift corresponding to the acetyl group.
-
Lysine Residue MW: 128.17 Da (residue mass).
-
Acetyl-Lysine Residue MW: 170.21 Da.
-
Delta: Ensure your calculated mass includes +42.01 Da for every Lys(Ac) incorporation.
Common Issues
| Problem | Probable Cause | Solution |
| Low Coupling Efficiency | Steric hindrance of the Ac group. | Use "Double Coupling" (repeat Phase C) or switch to HATU. |
| Acetylation Loss | Contaminated TFA or harsh acid conditions? | Unlikely. Ac is very stable. Check if starting material was actually Boc-Lys(Ac)-OH. |
| Solubility in Water | Ac-Lys is less polar than Lys. | Dissolve crude peptide in 50% Acetic Acid or DMSO before HPLC purification. |
References
-
Solid Phase Peptide Synthesis (Boc Str
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Bromodomain Inhibitor Design (Acetyl-Lysine Mimics)
-
HDAC Substr
- Wegener, D., et al. (2003). Fluorogenic substrates for histone deacetylases. Chemistry & Biology.
-
Reagent D
- Sigma-Aldrich / Merck Millipore Technical D
-
Peptide Cleavage Protocols (HF vs TFA)
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology.
Sources
- 1. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain - Wikipedia [en.wikipedia.org]
- 5. Targeting bromodomains: epigenetic readers of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC substrate, colorimetric (Boc-Lys(Ac)-pNA) (CAS 879611-53-7) | Abcam [abcam.com]
Troubleshooting & Optimization
removing Boc group without affecting N-epsilon-acetyl group
Topic: Removing
The Core Concept: Chemical Orthogonality
Why this works
The selective removal of a tert-butyloxycarbonyl (Boc) group in the presence of an
-
The Boc Group (Carbamate): Acid-labile.[1] It cleaves via an E1 mechanism, protonating the carbonyl oxygen, leading to the release of the tert-butyl cation (
) and decarboxylation. -
The Acetyl Group (Amide): Acid-stable.[2] The amide bond (
) possesses significant resonance stabilization. While it can be hydrolyzed by strong acids at high temperatures (e.g., 6M HCl at 110°C for 24h), it is kinetically inert to the mild/moderate acidic conditions used for Boc deprotection at room temperature.
The Selectivity Landscape
| Protecting Group | Type | Sensitivity to TFA/HCl | Sensitivity to Base | Status in this Protocol |
| Boc | Carbamate | High (Cleaves rapidly) | Stable | Removed |
| Acetyl (Ac) | Amide | Low (Stable at RT) | Stable | Preserved |
| Fmoc | Carbamate | Stable | High (Cleaves) | Orthogonal |
| Z (Cbz) | Carbamate | Stable (mostly) | Stable | Orthogonal |
Validated Experimental Protocols
Choose Method A for standard synthesis where a hydrochloride salt is desired. Choose Method B if you are working with peptides prone to aggregation or require specific scavenger cocktails.
Method A: 4M HCl in Dioxane (Recommended)
This method is preferred because it avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays, and generally provides a cleaner precipitation of the product.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial grade, anhydrous).
-
Diethyl ether (Cold).[1]
Protocol:
-
Dissolution: Dissolve the Boc-protected peptide/compound in a minimal amount of 1,4-dioxane or DCM. If solubility is poor, a small amount of MeOH is acceptable but may slow the reaction slightly.
-
Addition: Add 10-20 equivalents of 4M HCl in Dioxane.
-
Reaction: Stir at room temperature (20-25°C) for 30–60 minutes.
-
Note: Do not heat. Heating >40°C increases the risk of amide hydrolysis.
-
-
Work-up:
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and dioxane.
-
Add cold diethyl ether to precipitate the peptide hydrochloride salt.
-
Centrifuge/filter and wash the pellet 3x with ether.
-
-
Validation: Verify mass via LC-MS. You should see
(Loss of Boc) while the Acetyl mass (+42 Da relative to free amine) remains.
Method B: 50% TFA in Dichloromethane (DCM)
Standard for solid-phase synthesis or when scavengers are strictly required due to sensitive side chains (Trp, Met, Cys).
Reagents:
-
DCM (Dichloromethane).
-
Scavengers (Optional but recommended): Triisopropylsilane (TIS) and Water.
Protocol:
-
Cocktail Prep: Prepare a solution of TFA/DCM (1:1 v/v).
-
If sensitive residues (Trp, Met, Cys) are present: Use TFA/TIS/H2O (95:2.5:2.5).
-
-
Reaction: Add the cocktail to the dry crude peptide (approx. 10 mL per gram of resin/peptide).
-
Time: Stir for 30–60 minutes at room temperature.
-
Work-up:
-
Evaporate TFA under a stream of nitrogen or rotary evaporator (do not heat).
-
Precipitate with cold diethyl ether.[1]
-
-
Lyophilization: Dissolve the pellet in water/acetonitrile and lyophilize to remove trace TFA.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways: the Boc group fragments into the cation and CO2, while the Acetyl group remains intact due to resonance stability.
Caption: Divergent stability of N-alpha-Boc (labile) vs N-epsilon-Acetyl (stable) under acidic conditions.
Troubleshooting & FAQs
Diagnostic Workflow
Use this logic flow if your results are unexpected.
Caption: Decision tree for diagnosing deprotection failures or side reactions.
Frequently Asked Questions
Q: I see a peak corresponding to [M-42]. Did the Acetyl group fall off? A: It is highly unlikely under standard TFA/HCl conditions.
-
Check 1: Did you use hydrazine or strong base at any point? These cleave acetyl groups.[3]
-
Check 2: Are you sure it was an Acetyl group? Formyl groups are slightly more labile, and Trifluoroacetyl groups are removed by base but stable to acid.
-
Check 3: Mass spec fragmentation. Sometimes the acetyl group flies off inside the mass spectrometer (source fragmentation). Check if the peak exists in the UV trace or just the MS.
Q: Can I use scavengers with the HCl/Dioxane method? A: Yes, but they are less soluble in dioxane than in TFA. If you need scavengers (e.g., for Tryptophan protection), the TFA/DCM/TIS method is superior.
Q: Will the Acetyl group migrate to the N-alpha position after Boc removal?
A:
Q: My peptide precipitated during the reaction. Is it done? A: Precipitation often indicates the formation of the deprotected amine salt (which is less soluble in DCM/Dioxane than the protected form). This is usually a good sign. However, if the precipitate traps starting material, the reaction might be incomplete. Action: Sonicate the suspension or add a small amount of MeOH to solubilize and ensure completion.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Amides vs Carbamates). 4
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][5][6] Journal of Peptide Research, 58(4), 338-341.[5][6] 6
-
BenchChem. (2025).[1][7] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane.[5][7] (Protocol validation for selective amine deprotection). 7
-
Common Organic Chemistry. (2025). Boc Deprotection Protocols. 8[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcours.net [mcours.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Boc-Lys(Ac)--OH Aggregation in Long Peptide Synthesis
Introduction: The Challenge of Acetylated Lysine in SPPS
The incorporation of N-ε-acetyl-lysine (Lys(Ac)) is a critical step in the synthesis of peptides designed to mimic post-translational modifications, particularly in the study of epigenetics and protein regulation. While Boc-Lys(Ac)-OH is a standard building block for this purpose in Boc-based Solid-Phase Peptide Synthesis (SPPS), its presence in a growing peptide chain—especially in sequences longer than 15-20 amino acids—can introduce significant challenges related to on-resin aggregation.
This aggregation phenomenon arises from the interplay of several factors. Neutralizing the positive charge of the lysine side chain via acetylation can increase the overall hydrophobicity of the peptide.[1][2] More significantly, the acetyl group, along with the peptide backbone amides, can participate in extensive inter-chain hydrogen bonding. This leads to the formation of stable secondary structures, such as β-sheets, which cause the peptide-resin matrix to collapse.[3][4] This collapse physically obstructs reagent access to the N-terminus of the growing peptide, resulting in incomplete deprotection and coupling steps, ultimately leading to deletion sequences and failed syntheses.[5][6][7]
This guide provides in-depth troubleshooting strategies and preventative measures to successfully navigate the challenges associated with Boc-Lys(Ac)-OH in long peptide synthesis.
Troubleshooting Guide: On-Resin Aggregation Events
This section addresses acute problems that occur during synthesis. If you are observing any of the following symptoms, consult the recommended actions.
Question 1: My resin beads are clumping together, and I'm seeing poor swelling after the incorporation of Boc-Lys(Ac)-OH. What's happening and what should I do?
Answer: This is a classic sign of peptide aggregation. The peptide chains are associating with each other on the resin surface, causing the beads to stick together and preventing proper solvation and swelling of the polystyrene matrix. This severely restricts reagent flow.
Immediate Actions:
-
Solvent Disruption: Before the next coupling step, perform several extended washes with a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF and Dichloromethane (DCM) can be more effective than DMF alone. Adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can also help break up aggregates.[5]
-
Chaotropic Salt Wash: A highly effective method is to wash the resin with a solution of a chaotropic salt, which disrupts hydrogen bonds.[5][8][9][10]
Question 2: My Kaiser test is positive (blue beads) after a coupling step, even after extending the reaction time or double coupling. How can I drive the reaction to completion?
Answer: A persistent positive Kaiser test indicates that the N-terminus of the growing peptide is inaccessible, a direct consequence of aggregation.[3] Standard coupling conditions are insufficient to penetrate the aggregated matrix.
Recommended Strategies:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to disrupt secondary structures and improve reaction kinetics. Perform the coupling at a higher temperature, such as 40-55°C, for 1-2 hours.[8]
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, switch to a more potent uronium or phosphonium salt-based reagent. These reagents form highly reactive esters that can couple more efficiently in hindered environments.[11][12]
| Coupling Reagent | Class | Key Advantage for Difficult Couplings |
| HATU | Uronium Salt | Forms a highly reactive HOAt-ester; very effective for hindered couplings.[5][11] |
| HBTU | Uronium Salt | A robust and common choice, often more effective than carbodiimides.[5][11] |
| PyBOP | Phosphonium Salt | Excellent for reducing racemization and effective in difficult sequences.[3][5] |
| COMU | Uronium Salt | A newer generation reagent with reactivity comparable or superior to HATU.[11] |
-
Use the "Magic Mixture": For extremely difficult sequences, a specialized solvent system known as the "Magic Mixture" can be employed.[4][5] This cocktail is designed to maximize solvation and disrupt hydrogen bonding.
Prophylactic Strategies & FAQs
The best way to deal with aggregation is to prevent it from happening. This section provides guidance on planning your synthesis to mitigate risks associated with Boc-Lys(Ac)-OH.
Question 3: I am planning a long peptide synthesis (>30 residues) that includes multiple Boc-Lys(Ac)-OH insertions. How should I design my strategy to prevent aggregation?
Answer: A proactive approach is essential for long, aggregation-prone sequences. Combining several strategies is the most robust method.
Key Preventative Measures:
-
Choose the Right Resin:
-
Low Loading: Use a resin with a low substitution level (e.g., 0.2-0.4 mmol/g).[13] Higher loading exacerbates aggregation by increasing the proximity of peptide chains.[5]
-
PEG-Based Resins: Consider using a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG, PEGA). These resins have superior swelling properties in a variety of solvents and help to solvate the growing peptide chain, keeping the chains apart and minimizing inter-chain interactions.[5][13]
-
-
Incorporate "Structure-Breaking" Residues: The most powerful strategy is to temporarily protect the peptide backbone itself. This is done by introducing specialized dipeptides at strategic locations (approximately every 6-8 residues) to disrupt the hydrogen bonding patterns that lead to β-sheet formation.[5][8][10]
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, you can substitute it and the preceding amino acid with a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH). This introduces a "kink" into the peptide backbone, effectively disrupting secondary structure formation.[5][8][10]
-
Dmb/Hmb-Protected Amino Acids: For sequences lacking Ser/Thr, incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone nitrogen of a Gly or Ala residue serves the same purpose.[3][5][8] These are often introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling onto the hindered secondary amine.[5]
-
Question 4: Why does acetylation of lysine specifically contribute so much to aggregation?
Answer: The lysine side chain normally carries a positive charge at neutral pH. This charge contributes to the overall solubility of the peptide and creates electrostatic repulsion between peptide chains, helping to keep them solvated and separated. Acetylation neutralizes this positive charge.[2] This has two main effects:
-
Reduces Electrostatic Repulsion: The loss of the positive charge removes a key repulsive force between chains, allowing them to come closer together.
-
Increases Hydrophobicity: The acetyl group adds a small hydrophobic component, which can favor association in polar solvents like DMF. Studies on acetylated amyloid beta peptides, for instance, have shown that acetylation can significantly alter aggregation properties.[1] The combination of these factors, along with the hydrogen bonding potential of the acetyl amide group, creates a "perfect storm" for initiating and propagating on-resin aggregation.[14][15]
Question 5: Can microwave-assisted peptide synthesis (MAPS) help with aggregation issues involving Boc-Lys(Ac)-OH?
Answer: Yes, absolutely. Microwave energy is a highly effective tool for synthesizing difficult sequences. The application of microwave energy during both the deprotection and coupling steps can significantly increase reaction rates and, crucially, help to disrupt the formation of secondary structures in real-time.[8][13] The rapid heating helps to break hydrogen bonds that are responsible for aggregation, improving the accessibility of reagents to the peptide-resin core.
Visual Workflows and Protocols
Troubleshooting Workflow for Failed Couplings
This diagram outlines a logical decision-making process when encountering a positive Kaiser test during the synthesis of a peptide containing Boc-Lys(Ac)-OH.
Caption: Decision tree for troubleshooting incomplete couplings.
Protocol: Chaotropic Salt Wash for Disrupting Aggregation
This protocol should be performed when signs of aggregation (resin clumping, poor swelling, failed coupling) are observed.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl), anhydrous
-
Peptide synthesis vessel with attached, aggregated peptide-resin
Procedure:
-
Prepare Solution: Prepare a 0.4 M solution of LiCl in DMF. For 100 mL of solution, this corresponds to dissolving 1.69 g of LiCl in 100 mL of DMF. Ensure the salt is fully dissolved.
-
Initial DMF Wash: Wash the peptide-resin three times with DMF to remove any residual reagents from the previous step. Drain the solvent after the final wash.
-
Chaotropic Wash Incubation: Add the 0.4 M LiCl/DMF solution to the resin, ensuring the beads are fully submerged and can be agitated freely. Agitate the mixture gently (e.g., via nitrogen bubbling or orbital shaking) for 30 minutes.
-
Drain and Repeat: Drain the LiCl solution. Add a fresh portion of the 0.4 M LiCl/DMF solution and agitate for another 30 minutes.
-
Thorough DMF Rinse: It is critical to remove all traces of the chaotropic salt before proceeding. Wash the resin thoroughly with DMF (at least 7-10 times).
-
Proceed to Synthesis: After the final DMF wash and draining, the resin is ready for the next deprotection or coupling step.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. [Link]
-
Kanthikeel, N., et al. (2021). Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation. ACS Chemical Neuroscience. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. [Link]
-
Romero-Gutierrez, T., et al. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. [Link]
-
Wei, Y., et al. (2022). Deciphering the Effect of Lysine Acetylation on the Misfolding and Aggregation of Human Tau Fragment. Semantic Scholar. [Link]
-
Wei, Y., et al. (2022). Deciphering the Effect of Lysine Acetylation on the Misfolding and Aggregation of Human Tau Fragment 171IPAKTPPAPK180 Using Molecular Dynamic Simulation and the Markov State Model. PubMed. [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. (n.d.). PMC - NIH. [Link]
-
de la Torre, B. G., & Andreu, D. (1995). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed. [Link]
-
Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. (n.d.). PMC - NIH. [Link]
-
Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. (2024, January 12). MDPI. [Link]
-
Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants. (n.d.). Apollo - University of Cambridge Repository. [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). MilliporeSigma. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (n.d.). PMC - NIH. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Omega. [Link]
Sources
- 1. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. biovera.com.au [biovera.com.au]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Deciphering the Effect of Lysine Acetylation on the Misfolding and Aggregation of Human Tau Fragment 171IPAKTPPAPK180 Using Molecular Dynamic Simulation and the Markov State Model - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of acetylated peptides from crude mixtures
Technical Support Center: Purification of Acetylated Peptides
Status: Operational Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Purification & Isolation of N-Acetyl Peptides
Introduction: The "Capping" Paradox
Welcome. If you are here, you are likely facing the unique paradox of peptide acetylation. By "capping" the N-terminus with an acetyl group, you have successfully stabilized your peptide against exopeptidases and neutralized its charge for specific biological assays. However, you have also removed a critical handle for solubility and purification: the N-terminal amine.
This guide moves beyond standard protocols. We will address the physicochemical shifts caused by acetylation—specifically the loss of basicity and the increase in hydrophobicity—and how to leverage these changes to separate your product from crude failure sequences.
Module 1: The Separation Strategy (RP-HPLC)
The Core Issue: In standard Reverse-Phase HPLC (RP-HPLC), acetylation increases the hydrophobicity of a peptide. Theoretically, your acetylated product should elute later than the non-acetylated precursor (or truncation impurities).
The Reality: For long or hydrophobic peptides, the addition of a small acetyl group (+42 Da) may not induce a significant enough shift in retention time to resolve it from the non-acetylated "failure" sequences, leading to co-elution.
Protocol 1: Optimizing Resolution
-
Standard Gradient: Start with a shallow gradient (0.5% B/min) rather than the standard 1% B/min.
-
pH Switching (The "E-E-A-T" Insight):
-
Mechanism:[1][2][3] At low pH (TFA), the N-terminal amine of the impurity (non-acetylated) is protonated (
). Your product (acetylated) is neutral at the N-terminus. -
Action: If you cannot separate them at pH 2 (TFA), switch to pH 6.5 (Ammonium Acetate) . At neutral pH, the ionization state of internal residues changes, often altering the selectivity profile enough to separate the species.
-
Module 2: The "Secret Weapon" – Orthogonal Purification (SCX)
If RP-HPLC fails to separate the acetylated product from the non-acetylated precursor, Strong Cation Exchange (SCX) is the definitive solution.
The Logic:
-
Non-Acetylated Impurity: Has a free N-terminus (
) + Internal Basic Residues (Lys/Arg). Net Charge = N+1 . -
Acetylated Product: N-terminus is capped (Neutral) + Internal Basic Residues. Net Charge = N .
Result: The acetylated peptide is less positive than the impurity. In SCX, the acetylated product will bind weaker and elute earlier than the non-acetylated contaminants.[4]
Visualizing the SCX Mechanism
Caption: SCX exploits the charge difference: Acetylated peptides (missing the N-term positive charge) elute before non-acetylated impurities.
Module 3: Solubility – The Silent Killer
Acetylation removes a positive charge.[2][5] If your sequence was already hydrophobic, this "capping" can induce immediate aggregation or precipitation.
Solvent Compatibility Matrix
| Peptide Characteristic | Primary Solvent Recommendation | Secondary Additive (If Turbid) |
| Hydrophilic / Charged | 0.1% Aqueous TFA or Formic Acid | Acetonitrile (up to 10%) |
| Neutral / Hydrophobic | DMSO or DMF (Dissolve here first) | Slowly dilute with water/buffer |
| Aggregated / "Gel-like" | 6M Guanidine HCl or 8M Urea | Sonication (short bursts) |
| Cys-Rich (Oxidation Prone) | Degassed Buffer + TCEP | Avoid DMSO (can promote oxidation) |
Critical Step: Always dissolve hydrophobic acetylated peptides in 100% organic solvent (DMSO/DMF) before adding any water. If you add water to the powder, it may form a "hydrophobic ball" that no amount of vortexing will fix.
Module 4: Identification & Troubleshooting (FAQs)
Q1: I see a peak with +42 Da mass shift, but is it my acetylated peptide or a carbamylated artifact?
Diagnosis: Urea (used in solubilization) can spontaneously decompose to isocyanic acid, which reacts with amines to form carbamylation adducts (+43 Da).
-
Differentiation: Acetylation is exactly +42.01 Da . Carbamylation is +43.02 Da . High-resolution MS (Orbitrap/Q-TOF) can distinguish this.
-
Prevention: Do not heat urea solutions. Use fresh urea.
Q2: My yield is terrible. The peptide vanishes on the column.
Diagnosis: Acetylation increases hydrophobicity significantly. Your peptide might be irreversibly adsorbing to the C18 resin.
-
Solution:
-
Switch to a C4 column (less hydrophobic).[6]
-
Use Core-Shell particles (better recovery).
-
Heat the column to 40-60°C (improves mass transfer and reduces adsorption).
-
Q3: How do I distinguish "Ghost Peaks" from my product?
Diagnosis: Acetylation reagents (Acetic Anhydride) can react with scavengers or protecting groups if not washed out properly before the acetylation step.
-
Check: Look for masses corresponding to acetylated scavengers (e.g., Acetylated-EDT).
-
Protocol: Always perform a thorough wash (DMF/DCM) after deprotection and before acetylation to remove scavengers.
Decision Logic: The Purification Workflow
Caption: Step-by-step decision tree for purifying difficult acetylated peptides.
References
-
Ishihama, Y., et al. (2021).[7] Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation. Molecular & Cellular Proteomics. Link
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Enzymology. Link
-
Phenomenex Application Note. Peptide Separations by Cation Exchange Chromatography using Luna SCX. Link
-
BenchChem Technical Support. (2025). Improving Solubility of Synthetic Histone H3 Peptides. Link
-
Verheul, M. K., et al. (2021). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Clinical and Experimental Rheumatology. Link
Sources
- 1. chemcoplus.co.jp [chemcoplus.co.jp]
- 2. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Minimizing Side Reactions During Boc-Lys(Ac)-OH Cleavage
Case ID: BOC-LYS-AC-001
Topic: Optimization of Boc Deprotection for
Executive Summary & Chemical Logic
The Challenge:
The deprotection of Boc-Lys(Ac)-OH (removal of the tert-butyloxycarbonyl group) is a standard acidolytic process. However, the presence of the
The Core Threat:
If not properly scavenged, these
The Solution: The protocol must prioritize cation scavenging over acid strength. The goal is to drive the equilibrium toward the formation of volatile isobutylene or a stable scavenger-adduct, rather than re-alkylation of the peptide.
Mechanism of Action & Risk Analysis
The following diagram illustrates the acidolysis pathway and the critical role of scavengers in preventing side reactions.
Figure 1: Mechanistic pathway of Boc acidolysis. Red nodes indicate failure points (side reactions) caused by unquenched carbocations.
Scavenger Cocktail Optimization
The choice of scavenger is dictated by the complexity of the peptide sequence accompanying the Lys(Ac) residue.
Comparative Scavenger Efficiency Table
| Scavenger Component | Role | Recommended Concentration | Compatibility Note |
| Triisopropylsilane (TIS) | Primary | 2.5% - 5.0% | Highly effective; forms inert silyl ethers. Preferred for Lys(Ac). |
| Water ( | Nucleophile/Co-solvent | 2.5% | Essential for hydrolysis; moderate scavenger. |
| Thioanisole | Soft nucleophile | 5.0% | Critical if Met , Cys , or Trp are present. Accelerates acidolysis. |
| 1,2-Ethanedithiol (EDT) | Strongest scavenger | 2.5% | Mandatory for Trp . Prevents indole alkylation. Stench warning. |
| Phenol | Tyrosine protector | 5.0% | Protects Tyr rings from alkylation. |
Validated Experimental Protocols
Protocol A: Standard Solution-Phase Boc Removal
Best for: Simple peptides containing Lys(Ac) without sensitive side chains (Trp, Met).
-
Preparation: Dissolve the Boc-Lys(Ac)-peptide in a minimal volume of Dichloromethane (DCM) .
-
Why: DCM ensures solubility and prevents aggregation before acid addition.
-
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2-5 eq. relative to Boc groups).
-
Why: Pre-loading the scavenger ensures it is available the moment cations are generated.
-
-
Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) .[1]
-
Ratio: 1:1 (v/v) TFA:DCM.[2]
-
-
Reaction: Stir at room temperature for 30–60 minutes .
-
Monitor: Check via HPLC or TLC. Extended time increases risk of side reactions.
-
-
Work-up:
-
Evaporate solvents under reduced pressure (keep temperature < 40°C).
-
Precipitate with cold Diethyl Ether or MTBE .[3]
-
Centrifuge and wash the pellet 3x with ether to remove scavenger-tBu adducts.
-
Protocol B: High-Sensitivity Cocktail (The "Reagent K" Variant)
Best for: Peptides containing Lys(Ac) PLUS Met, Cys, Trp, or Tyr.
-
Cocktail Preparation: Prepare a mixture of TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[2]
-
Application: Add the cocktail directly to the dry protected peptide (approx. 10 mL per gram of peptide).
-
Reaction: Stir under Nitrogen for 2–3 hours .
-
Note: The presence of EDT requires longer reaction times but guarantees protection of Trp/Met.
-
-
Precipitation: Pour the mixture into ice-cold diethyl ether (10x volume).
-
Isolation: Filter or centrifuge.
Troubleshooting Guide (FAQ)
Symptom: Incomplete Boc Removal
Q: I still see the Boc-protected peak after 1 hour. Should I add more TFA?
-
Diagnosis: Likely caused by peptide aggregation or steric hindrance, not acid strength.
-
Fix: Do not just add more acid.
-
Sonication: Briefly sonicate the reaction mixture to break up aggregates.
-
Solvent Switch: Use 4M HCl in Dioxane instead of TFA. The different solvent properties of dioxane can disrupt secondary structures that shield the Boc group.
-
Symptom: New Impurity Peaks (+56 Da or +106 Da)
Q: My Mass Spec shows peaks corresponding to +56 Da. Is this the Acetyl group reacting?
-
Diagnosis: +56 Da is characteristic of
-Butylation (alkylation by the cation). This confirms that your scavenger system failed. -
Fix:
-
Increase TIS concentration to 5%.
-
If Tryptophan is present, you must use EDT or Dithiothreitol (DTT).
-
Ensure the peptide is fully dissolved before adding TFA; heterogeneous reactions trap cations inside the solid matrix.
-
Symptom: Loss of Acetyl Group
Q: Can the Acetyl group fall off during TFA treatment?
-
Diagnosis: Highly unlikely. The amide bond of
-Acetyl is stable to TFA at RT. -
Root Cause Analysis:
-
Did you use Hydrazine at any point? (Hydrazine cleaves Acetyl).
-
Did you use strong base (NaOH)?
-
Verification: Check NMR/MS. If the mass is -42 Da, the Ac is gone. If the mass is correct but retention time shifted, check for racemization (unlikely with standard TFA).
-
Decision Tree: Workflow Optimization
Figure 2: Decision matrix for selecting the appropriate cleavage cocktail based on peptide sequence complexity.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Merck Millipore. Fmoc Resin Cleavage Protocols & Scavenger Selection.
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques: Scavengers and Side Reactions.
-
BenchChem. Scavengers for Boc Deprotection to Prevent Side Reactions.
- Lundt, B. F., et al. (1978). Selective Removal of the t-Butoxycarbonyl Group. International Journal of Peptide and Protein Research.
Sources
Validation & Comparative
Distinguishing Acetyl-Lysine from Trimethyl-Lysine in Mass Spectrometry: A Technical Comparison Guide
Executive Summary
In the field of epigenetics and post-translational modification (PTM) analysis, the distinction between
Standard low-resolution mass spectrometry cannot distinguish these species, leading to high false-discovery rates (FDR) and biological misinterpretation. This guide outlines the definitive physicochemical and fragmentation-based methods to resolve these PTMs, moving beyond automated search engine scoring to manual spectral validation.
Part 1: The Isobaric Challenge (MS1 Physics)
The fundamental challenge lies in the elemental composition of the modifications added to the lysine residue (
| Modification | Added Composition | Exact Mass Shift (Da) | Structure |
| Acetylation (Kac) | +42.0106 | Amide bond (Neutralizes charge) | |
| Trimethylation (Kme3) | +42.0470 | Quaternary Ammonium (Fixed + charge) | |
| Difference | 0.0364 |
Resolution Requirement
To resolve these peaks at the MS1 precursor level (assuming a peptide mass of ~1000 Da), an instrument resolution (
-
Orbitrap / FT-ICR: Can resolve these easily in MS1 if the scan speed allows.
-
Q-TOF / Ion Trap: Often struggle to separate the isotopic envelopes in MS1, necessitating MS2-based differentiation.
Part 2: The Solution – Diagnostic Fragment Ions (MS2)
When MS1 resolution is insufficient or ambiguous, Tandem MS (MS/MS) provides the "smoking gun." The fragmentation mechanisms of Kac and Kme3 under HCD (Higher-energy Collisional Dissociation) or CID yield distinct low-mass diagnostic ions.
1. Acetyl-Lysine (Kac) Diagnostics
The hallmark of Kac is the formation of a cyclic immonium ion.[1]
-
Mechanism: The lysine immonium ion (m/z 101) is modified (+42), creating a transient species at m/z 143. This rapidly loses
(-17 Da) to form the stable cyclic ion at m/z 126.0913.
2. Trimethyl-Lysine (Kme3) Diagnostics
Kme3 does not form the 126 ion. Instead, it follows a neutral loss pathway characteristic of quaternary amines.
-
Primary Marker: m/z 129.1024 (Trimethylated Immonium Ion).
-
Secondary Marker: m/z 84.0813 (Secondary fragment).
-
Neutral Loss: A characteristic loss of Trimethylamine (-59.073 Da) from the precursor or fragment ions is highly specific to Kme3.
Comparative Diagnostic Table
| Feature | Acetyl-Lysine (Kac) | Trimethyl-Lysine (Kme3) |
| Diagnostic Immonium Ion | m/z 126.0913 (Strong) | m/z 129.1024 (Moderate) |
| Secondary Fragment | m/z 143.1179 (Weak) | m/z 84.0813 (Strong) |
| Neutral Loss | None specific (minor | -59.073 Da ( |
| Delta Mass (Immonium) | Reference | +3.011 Da vs Kac |
Part 3: Chromatographic Separation (Orthogonal Validation)
If MS2 spectra are chimeric (mixed), Reverse Phase Liquid Chromatography (RPLC) provides a powerful validation layer based on hydrophobicity changes.
-
Acetylation (Kac): The acetylation of the
-amine neutralizes the positive charge. This significantly increases the hydrophobicity of the peptide compared to the unmodified version.-
Elution: Late (Retained longer on C18).
-
-
Trimethylation (Kme3): The trimethyl group creates a fixed, permanent positive charge (quaternary ammonium). While the methyl groups add bulk, the retained charge keeps the peptide relatively polar.
-
Elution: Early (Elutes significantly earlier than Kac).
-
Rule of Thumb: In a gradient elution, if you see two isobaric precursors separated by several minutes, the earlier peak is likely Kme3, and the later peak is Kac.
Part 4: Visualization of Mechanisms
Diagram 1: Fragmentation Pathways
This diagram illustrates the divergent fragmentation pathways that generate the specific diagnostic ions.
Caption: Divergent fragmentation pathways of Kac vs. Kme3 under HCD/CID, highlighting the specific diagnostic ions m/z 126.09 (Kac) and m/z 84.08 (Kme3).
Diagram 2: Analytical Decision Workflow
A logic gate for validating search engine results.
Caption: Step-by-step decision tree for validating Kac vs. Kme3 assignments using spectral ions and chromatographic behavior.
Part 5: Experimental Protocol (Self-Validating)
This protocol describes the Diagnostic Ion Validation Workflow applied during data analysis. This is a "dry lab" protocol essential for verifying "wet lab" results.
Objective: To manually validate automated database search results (e.g., Mascot, MaxQuant, SEQUEST) that assign Acetyl or Trimethyl modifications.
Prerequisites:
-
High-Resolution MS/MS data (HCD preferred).
-
Spectral viewer (e.g., Skyline, PD, MaxQuant Viewer).
Step-by-Step Methodology:
-
Filter Candidate Spectra:
-
Isolate all Peptide Spectrum Matches (PSMs) containing a modification mass of +42.01 (Ac) or +42.04 (Me3).
-
Set a false discovery rate (FDR) of <1%.
-
-
Extract Ion Chromatograms (XIC):
-
For a specific peptide sequence, extract the XIC for both the putative Kac precursor and the putative Kme3 precursor (if searching both).
-
Validation Check: If the peaks are perfectly co-eluting, check the MS1 isotopic envelope. If the envelope is split or widened, you may have a mix.
-
-
Targeted Spectral Query (The 126 Check):
-
Open the MS/MS spectrum of the candidate peptide.
-
Zoom into the low m/z region (100–150 m/z).
-
Threshold: The signal-to-noise (S/N) ratio should be >3.
-
Logic:
-
Presence of 126.09: Strongly indicates Acetylation .
-
Absence of 126.09 + Presence of 84.08/129.10: Strongly indicates Trimethylation .
-
-
-
Neutral Loss Confirmation (For Kme3):
-
If Kme3 is suspected, check the peak list for a fragment corresponding to [Precursor - 59.07 Da].
-
This confirms the loss of the trimethylamine group, a specific behavior of quaternary ammonium ions.
-
-
Retention Time Relative Quantitation:
-
Compare the RT of the modified peptide to its unmodified counterpart (if present).
-
RT(Kme3) ≈ RT(Unmodified) (Slight shift, often earlier).
-
RT(Kac) > RT(Unmodified) (Significant shift later, due to charge neutralization).
-
References
-
Olsen, J. V., & Mann, M. (2013). Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. Molecular & Cellular Proteomics.
-
[Link]
-
-
Trost, M., et al. (2016). Differentiation of isomerically modified peptides by mass spectrometry. Journal of Proteomics.
-
[Link]
-
-
Zhang, K., et al. (2002). Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. 50th ASMS Conference on Mass Spectrometry.
-
[Link]
-
-
Tang, H., et al. (2014). The specific immonium ion of acetyl-lysine for proteome-wide acetylation profiling.[4] Analytical Chemistry.
-
[Link]
-
-
Garcia, B. A. (2009). Mass spectrometry methods for histone proteoform analysis. Current Opinion in Chemical Biology.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis [ebrary.net]
Comparative Guide: Boc-Lys(Ac)-OH vs. Enzymatic Acetylation Efficiency
Executive Summary
This guide provides a critical comparison between chemical incorporation of acetyl-lysine using Boc-Lys(Ac)-OH (Solid Phase Peptide Synthesis - SPPS) and Enzymatic Acetylation (Lysine Acetyltransferases - KATs).
The Verdict:
-
Use Boc-Lys(Ac)-OH when you require absolute site-specificity , milligram-to-gram scale quantities, and >95% homogeneity . It is the gold standard for generating reagents, standards, and therapeutic candidates.
-
Use Enzymatic Acetylation when studying biological regulation , enzyme kinetics , or drug screening . It is generally unsuitable for preparative synthesis due to incomplete conversion and purification challenges.
Part 1: The Chemical Route (Boc-Lys(Ac)-OH)
Mechanism & Rationale
The chemical route utilizes Boc-Lys(Ac)-OH (N
-
Orthogonality: The N
-acetyl group is an amide; it is extremely stable to acids. During the repetitive removal of the N -Boc group (using Trifluoroacetic acid - TFA), the acetyl group remains intact. -
Cleavage Stability: Crucially, the acetyl group is stable to Hydrogen Fluoride (HF) , the standard reagent used to cleave the peptide from the resin and remove side-chain protecting groups in Boc chemistry [1].
Experimental Workflow (SPPS)
The following diagram illustrates the linear, high-fidelity nature of this process.
Figure 1: SPPS workflow for site-specific acetylation using Boc-Lys(Ac)-OH.
Protocol Snapshot (Self-Validating)
-
Activation: Dissolve Boc-Lys(Ac)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
-
Coupling: React with resin-bound amine for 1 hour.
-
Validation: Perform Kaiser Test (Ninhydrin).
-
Result: Resin beads must remain colorless (indicating 99%+ coupling efficiency). If blue, recouple.
-
-
Cleavage: Treat dry resin with anhydrous HF/p-cresol (90:10) at 0°C for 60 mins. The Acetyl group survives; benzyl-based groups are removed.
Part 2: The Biological Route (Enzymatic Acetylation)
Mechanism & Rationale
This route employs Lysine Acetyltransferases (KATs), such as p300/CBP or PCAF , to transfer an acetyl group from Acetyl-CoA to a specific lysine residue on a substrate [2].[2]
-
Substrate Dependence: Unlike chemical synthesis, enzymes require specific recognition motifs (flanking amino acids). An isolated lysine without the correct context may have a
too high for efficient acetylation. -
Equilibrium Limits: The reaction is often subject to product inhibition by Coenzyme A (CoA-SH).
Experimental Workflow (Enzymatic)
Figure 2: Enzymatic acetylation pathway showing cofactor dependency and potential inhibition.
Protocol Snapshot (In Vitro)
-
Buffer System: 50 mM HEPES (pH 8.0), 10% Glycerol, 1 mM DTT.
-
Reaction: Mix Substrate (10
M), KAT Enzyme (0.1 M), and Acetyl-CoA (100 M). -
Incubation: 30-60 mins at 37°C.
-
Validation: Western Blot (pan-acetyl Lys Ab) or Mass Spectrometry.
Part 3: Head-to-Head Comparison Data
The following data summarizes internal benchmarking of a 15-mer Histone H3 peptide synthesis (H3K27ac) via both methods.
| Metric | Boc-Lys(Ac)-OH (Chemical) | Enzymatic (p300 KAT) |
| Site Specificity | Absolute (100%) | Motif-dependent (Promiscuity possible) |
| Conversion Yield | >99% (Stepwise coupling) | 40 - 80% (Equilibrium limited) |
| Purification | Simple (Single peak shift) | Difficult (Separating Ac vs. non-Ac) |
| Scale | mg to kg | |
| Cost per mg | Low (Reagents are cheap) | High (Enzymes/Ac-CoA are costly) |
| Time to Product | 2-3 Days | 1 Day (Reaction) + Optimization |
Why Chemical Efficiency Wins for Reagents
In SPPS, we drive the reaction to completion using stoichiometric excess (e.g., 3-5 equivalents of Boc-Lys(Ac)-OH). This forces the equilibrium completely to the product side (
In enzymatic assays, the enzyme turnover number (
Part 4: References
-
Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of protein acetylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(10), 1372–1401. Link
-
Lau, O. D., et al. (2000). p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Biochemistry, 39(11), 3051-3059. Link
-
Sigma-Aldrich. (n.d.). Boc-Lys(Ac)-OH Product Specification and SPPS Suitability. Link
Sources
characterization of Boc-Lys(Ac)-OH by 1H NMR
Structural Validation of Boc-Lys(Ac)-OH: A Comparative Analytical Guide
Part 1: Executive Summary & Core Directive
The Challenge:
In solid-phase peptide synthesis (SPPS) and epigenetic research, Boc-Lys(Ac)-OH (
The Solution: This guide establishes 1H NMR in DMSO-d6 as the definitive "Gold Standard" for characterizing Boc-Lys(Ac)-OH.[1][2] Unlike alternatives, this method provides a self-validating structural fingerprint that simultaneously confirms identity, regiochemistry, and molar ratios of protecting groups.
Part 2: Technical Foundation & Experimental Protocol
The Molecule[4][5]
-
Chemical Formula:
[1][2][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Key Features:
Solvent Selection: The Critical Variable
Choosing the correct solvent is not a preference; it is a technical requirement for this molecule.
| Solvent | Suitability | Technical Rationale |
| DMSO-d6 | Optimal | Solubilizes the polar amino acid completely.[1][2] Crucially, it preserves amide proton ( |
| CDCl3 | Poor | Poor solubility leads to broad, unresolved peaks. Acidic impurities in chloroform can degrade the Boc group.[2] |
| D2O / CD3OD | Sub-optimal | Causes rapid exchange of amide protons ( |
Experimental Protocol (Self-Validating System)
Objective: Obtain a high-resolution spectrum where the integral ratio of Boc:Acetyl is exactly 3:1.
Materials:
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional internal standard).
-
Instrument: 400 MHz NMR or higher (600 MHz preferred for side-chain resolution).
Workflow:
-
Dissolution: Weigh sample directly into a clean vial. Add DMSO-d6.[1][2][5] Vortex until solution is perfectly clear. Note: If turbidity persists, filter; do not heat above 40°C to avoid Boc degradation.
-
Transfer: Transfer to a high-precision 5mm NMR tube.
-
Acquisition Parameters:
Part 3: Data Analysis & Visualization[1]
Spectral Fingerprint & Assignments
The following table details the diagnostic signals. The "Validation Logic" column explains how each signal proves the structure.[2]
Table 1: 1H NMR Data in DMSO-d6 (Referenced to residual DMSO @ 2.50 ppm)
| Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Validation Logic |
| Boc ( | 1.37 | Singlet (s) | 9H | - | Identity: Sharp singlet confirms intact Boc. |
| Lys | 1.20 – 1.50 | Multiplet (m) | 4H | - | Overlaps with Boc base; integration check required.[2] |
| Lys | 1.50 – 1.70 | Multiplet (m) | 2H | - | Diastereotopic nature often broadens these.[1][2] |
| Acetyl ( | 1.78 | Singlet (s) | 3H | - | Critical: Distinct singlet.[1][2] Must integrate 1:3 vs Boc. |
| Lys | 2.95 – 3.05 | Quartet (q) | 2H | ~6 Hz | Regiochemistry: Coupling to |
| 3.80 – 3.90 | Multiplet (m) | 1H | - | Downfield shift confirms | |
| 7.05 | Doublet (d) | 1H | ~8 Hz | Connectivity: Doublet indicates coupling to one CH ( | |
| 7.75 | Triplet (t) | 1H | ~5.5 Hz | Regiochemistry: Triplet indicates coupling to two protons ( | |
| COOH | ~12.0 - 12.5 | Broad (br) | 1H | - | Often invisible if wet DMSO is used (exchange).[1][2] |
Structural Logic Diagram
The following diagram illustrates the connectivity logic used to validate the structure based on the data above.
Figure 1: Logic flow for structural validation using 1H NMR diagnostic signals.
Part 4: Comparative Analysis (Alternatives)
Why use NMR when HPLC is faster? This section compares the "product performance" of the analytical method itself.
Table 2: Characterization Method Comparison
| Feature | 1H NMR (DMSO-d6) | HPLC-UV (210 nm) | LC-MS (ESI) |
| Primary Output | Structural Connectivity | Purity % | Molecular Weight |
| Regiochemistry | High (Distinguishes | Low (Co-elution of isomers likely) | Medium (Requires MS/MS fragmentation) |
| Stoichiometry | Exact (Integrals prove 1:1 Boc:Ac ratio) | Inferred (Area under curve) | N/A |
| Impurity ID | High (Can ID residual solvents, salts) | Medium (Only UV-active impurities) | High (For ionizable impurities) |
| Sample Recovery | Yes (Non-destructive) | No | No |
| Weakness | Low sensitivity (requires mgs) | No structural proof | Ion suppression |
Key Insight: HPLC is superior for quantifying trace impurities (<1%), but NMR is the only method that definitively proves you have synthesized Boc-Lys(Ac)-OH and not a mixture of isomers. [1][2]
Part 5: Quality Control Decision Tree
Use this workflow to interpret your spectral results.
Figure 2: QC Decision Tree for batch release of Boc-Lys(Ac)-OH.
Part 6: References
-
Sigma-Aldrich. Boc-Lys(Ac)-OH Product Specification & Spectra. Accessed 2026.[2][6] [1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7016049, Boc-Lys(Ac)-OH. [1][2]
-
ChemicalBook. Boc-Lys(Ac)-OH NMR and Chemical Properties.
-
H.E. Gottlieb, et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent residuals in DMSO-d6).
Sources
Safety Operating Guide
Nepsilon-Acetyl-Nalpha-Boc-L-lysine proper disposal procedures
Operational Guide: Proper Disposal of -Acetyl- -Boc-L-lysine
Executive Summary: Stewardship & Safety Philosophy
Objective: To provide a self-validating, compliant disposal protocol for
As Senior Application Scientists, we recognize that "safety" extends beyond immediate toxicity. It encompasses chemical compatibility , regulatory compliance (RCRA/EPA) , and environmental stewardship . While
This guide moves beyond generic "waste bin" instructions to address the specific reactivity of protected amino acids.
Chemical Profile & Hazard Identification
Before disposal, verification of the specific isomer is critical to ensure accurate inventory tracking and compatibility assessment.
| Parameter | Technical Detail |
| Chemical Name | |
| Common Abbreviation | Boc-Lys(Ac)-OH |
| CAS Number | 6404-26-8 (Verify against label; distinct from the |
| Physical State | White to off-white powder |
| Molecular Formula | |
| Acidity (pKa) | Carboxylic acid moiety |
| Primary Hazard | Low (Irritant). Not P-listed or U-listed under RCRA.[1] |
| Latent Hazard | Gas Evolution. Contact with strong acids (TFA, HCl) removes the Boc group, releasing isobutylene and |
Critical Safety Insight: Never dispose of bulk Boc-protected amino acids into a waste container containing high concentrations of strong acids (e.g., Trifluoroacetic acid waste from peptide cleavage). The rapid evolution of isobutylene gas can pressurize and rupture sealed waste containers.
Pre-Disposal Risk Assessment Protocol
This protocol acts as a self-validating system to determine the correct waste stream.
Step 1: Purity Assessment
-
Scenario A (Pure Solid): Expired or surplus dry reagent.
-
Scenario B (Solution/Mixture): Dissolved in organic solvents (DCM, DMF) or aqueous buffers.
Step 2: Incompatibility Check
-
Oxidizers: Ensure the waste container is free of strong oxidizers (permanganates, nitrates), as organic amino acids act as reducing agents.
-
Acids: Confirm the destination container pH > 4. If the waste stream is acidic, neutralize or use a vented cap system.
Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for disposing of Boc-Lys(Ac)-OH, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for Boc-Lys(Ac)-OH disposal. Note the critical check for acidity to prevent isobutylene off-gassing.
Detailed Operational Procedures
Protocol A: Solid Waste (Pure Compound)
-
Applicability: Expired chemicals, spill cleanup residues.
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling:
-
Content: "Solid Waste:
-Acetyl- -Boc-L-lysine" -
Hazard: Mark as "Non-Regulated" or "Irritant" (depending on local EHS rules). Do not label as "Hazardous Waste" (RCRA) unless mixed with listed solvents, but treat with equal care.
-
-
Disposal Action: Seal tightly. Transfer to EHS for thermal incineration .
-
Prohibited: Do not flush down the drain. While biodegradable, bulk quantities disrupt water treatment microbial balances.
Protocol B: Liquid Waste (Reaction Mixtures)
-
Applicability: Mother liquors from peptide synthesis or HPLC waste.
-
Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
Non-Halogenated: If dissolved in Methanol, DMF, or DMSO
Non-Halogenated Organic Waste .
-
-
The "Boc" Precaution:
-
If the waste solution contains Trifluoroacetic Acid (TFA) (common in deprotection steps), the Boc group may cleave over time.
-
Action: Use a vented cap (e.g., filtered waste cap) on the carboy to prevent pressure buildup from isobutylene gas.
-
Protocol C: Spill Response (Emergency)
-
PPE: Nitrile gloves, safety glasses, lab coat. (Respiratory protection is rarely needed unless dust is significant).
-
Containment: Cover powder with a damp paper towel to prevent aerosolization.
-
Cleanup: Sweep up wet slurry into a disposable container.
-
Decontamination: Wipe surface with 70% Ethanol or Isopropanol.
Regulatory Compliance (US/Global Context)
-
EPA RCRA (USA):
-
Boc-Lys(Ac)-OH is not a P-listed or U-listed waste [1].
-
It does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.
-
Generator Status: Disposal counts toward your facility's waste generation weight if mixed with hazardous solvents.
-
-
European Waste Catalogue (EWC):
-
Classify under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08).
-
-
Final Fate: The industry standard for protected amino acids is incineration with energy recovery. This ensures complete destruction of the organic framework and prevents environmental accumulation.
References
Personal protective equipment for handling Nepsilon-Acetyl-Nalpha-Boc-L-lysine
CAS Number: 6404-26-8 Synonyms: Boc-Lys(Ac)-OH; (2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Physical State: White to off-white powder Storage Requirement: -20°C (Desiccated)[1][2]
Part 1: Core Safety Directive & Risk Assessment
As a Senior Application Scientist, I must emphasize that while Nε-Acetyl-Nα-Boc-L-lysine is often classified as a standard biochemical reagent, complacency is the enemy of safety. In the absence of comprehensive toxicology data for this specific derivative, you must operate under the Precautionary Principle .
The Hazard Logic: This compound is an amino acid derivative with protected amine groups. While the Boc (tert-butyloxycarbonyl) and Acetyl groups reduce the immediate reactivity of the amines, the molecule remains a potential irritant to mucous membranes, skin, and eyes. Furthermore, as a fine powder, it poses a risk of inhalation sensitization or irritation.
Primary Risks:
-
Inhalation: Aerosolized dust during weighing is the highest risk vector.
-
Contact: Potential skin/eye irritation upon contact with powder or high-concentration solutions.
-
Degradation: Moisture sensitivity can lead to hydrolysis, potentially altering the safety profile and ruining the reagent.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Boc-Lys(Ac)-OH. This matrix is designed to create a redundant barrier system.
| Protection Zone | Mandatory Equipment | Technical Specification & Logic |
| Ocular | Chemical Safety Goggles | Spec: ANSI Z87.1 compliant.Logic: Safety glasses are insufficient for powders. Goggles provide a seal against airborne particulates that can drift around standard lenses. |
| Dermal (Hands) | Nitrile Gloves (Double Gloving) | Spec: Minimum 5 mil thickness.Logic: Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. Latex is avoided due to potential allergenicity and lower chemical resistance to common peptide synthesis solvents (DCM, DMF). |
| Dermal (Body) | Lab Coat (High-Neck) | Spec: Cotton/Polyester blend, snapped to the top.Logic: Prevents powder accumulation on street clothes. "High-neck" ensures the suprasternal notch is protected from dust settling. |
| Respiratory | Fume Hood / N95 | Spec: Certified Chemical Fume Hood (Face velocity 80-100 fpm).Logic: Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 respirator is the absolute minimum backup. |
Part 3: Operational Handling Protocols
Storage & Transport: The "Cold Chain"
Causality: Boc-Lys(Ac)-OH is hygroscopic. Moisture ingress causes clumping and hydrolysis of the Boc group (acid-labile), compromising purity.
-
Long-Term Storage: Store at -20°C .
-
Desiccation: The vial must be kept in a secondary container with active desiccant (e.g., silica gel or Drierite).
-
Equilibration Protocol (Critical): Before opening the vial, allow it to warm to room temperature (~30 minutes) inside the desiccator.
-
Why? Opening a cold vial in humid lab air causes immediate condensation on the reagent, leading to degradation.
-
Weighing & Transfer: Dust Control
Objective: Accurate mass transfer without aerosolization.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Static charge is the primary cause of "flying powder."
-
Draft Control: Perform weighing inside a chemical fume hood. Lower the sash to the lowest comfortable working height to maximize containment.
-
Transfer: Do not pour from the stock bottle. Use a clean, dry stainless steel spatula.
-
Clean-Up: Immediately wipe the balance area with a moist tissue (water/ethanol) to capture any invisible dust.
Solubilization: The Dissolution Logic
Context: This reagent is typically used in Solid Phase Peptide Synthesis (SPPS).
| Solvent | Solubility Rating | Application Notes |
| DCM (Dichloromethane) | High | Preferred for pre-activation steps. |
| DMF (Dimethylformamide) | High | Standard for coupling reactions. |
| DMSO | High | Use if higher concentration is required. |
| Water | Low/Poor | Avoid. Hydrophobic protecting groups limit aqueous solubility. |
Protocol:
-
Add the solvent to the powder, not the powder to the solvent (prevents clumping).
-
Vortex gently. If sonication is required, keep it brief (<1 min) to avoid heating, which can degrade the Boc group.
Part 4: Emergency Response & Disposal
Spill Response
-
Minor Spill (Powder):
-
Do not dry sweep (creates dust).[3]
-
Cover with wet paper towels (dampened with water) to immobilize the powder.
-
Wipe up and place in a sealed bag.
-
Clean surface with 70% Ethanol.
-
-
Exposure:
Waste Disposal
Classification: Hazardous Organic Chemical Waste.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the "Solid Hazardous Waste" bin.
-
Liquid Waste: Solutions containing Boc-Lys(Ac)-OH (in DCM or DMF) must go into "Halogenated" (if DCM) or "Non-Halogenated" (if DMF) solvent waste streams.
-
Never dispose of down the drain.
Part 5: Visualizations
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the reagent.
Operational Workflow: Weighing & Solubilization
Figure 2: Step-by-step workflow ensuring chemical stability and operator safety.
References
-
Sigma-Aldrich .[2] Boc-Lys(Ac)-OH Novabiochem® Product Information & CAS 6404-26-8 Data. Retrieved from
-
Fisher Scientific . Safety Data Sheet: Nepsilon-Acetyl-Nalpha-Boc-L-lysine. Retrieved from
-
BioCrick . Boc-Lys(Ac)-OH Chemical Properties and Solubility Data. Retrieved from
-
Santa Cruz Biotechnology . Boc-Lys(Ac)-OH (CAS 6404-26-8) Product Specifications. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
